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  • Product: (5-Bromo-4-methylpyridin-3-yl)boronic acid
  • CAS: 2121511-49-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5-Bromo-4-methylpyridin-3-yl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (5-Bromo-4-methylpyridin-3-yl)boronic acid (CAS Number: 2121511-49-5), a valuable heterocyclic bui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-Bromo-4-methylpyridin-3-yl)boronic acid (CAS Number: 2121511-49-5), a valuable heterocyclic building block in modern medicinal chemistry. Recognizing the limited direct literature on this specific compound, this document synthesizes information from established synthetic methodologies for analogous pyridylboronic acids and highlights its potential applications, particularly in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of Substituted Pyridylboronic Acids

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] Their ability to engage in hydrogen bonding, modulate solubility, and coordinate with biological targets makes them a cornerstone of drug design.[2][3] (5-Bromo-4-methylpyridin-3-yl)boronic acid is a trifunctional reagent, offering three distinct points for chemical modification: the boronic acid moiety for cross-coupling, the bromine atom for subsequent functionalization, and the methyl group which influences the steric and electronic properties of the pyridine ring.

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient assembly of biaryl and heteroaryl structures, which are central motifs in many kinase inhibitors and other therapeutic agents.[1][4][5]

Physicochemical and Spectroscopic Profile

While specific experimental data for CAS 2121511-49-5 is not extensively published, the following table summarizes the expected properties based on closely related analogs like 6-Bromo-4-methylpyridine-3-boronic acid.

PropertyExpected Value/Characteristic
Molecular Formula C₆H₇BBrNO₂
Molecular Weight 215.84 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO, and aqueous base. Limited solubility in nonpolar organic solvents.
Storage Store under inert atmosphere at 2-8 °C. Moisture sensitive.

Predicted Spectroscopic Data:

SpectroscopyExpected Chemical Shifts (δ) / Peaks (m/z)
¹H NMR Signals corresponding to the two pyridine protons (likely singlets or narrow doublets in the δ 8.0-8.8 ppm range), a singlet for the methyl group (δ 2.3-2.7 ppm), and a broad singlet for the B(OH)₂ protons (variable).
¹³C NMR Resonances for the five pyridine carbons, with the carbon bearing the bromine atom shifted downfield, and a signal for the methyl carbon. The carbon attached to the boron atom will also have a characteristic shift.
MS (ESI+) [M+H]⁺ peak expected around m/z 216/218, showing the characteristic isotopic pattern for a monobrominated compound.

Synthesis of (5-Bromo-4-methylpyridin-3-yl)boronic acid

There are two primary and highly effective strategies for the synthesis of pyridylboronic acids: Halogen-Metal Exchange followed by borylation, and Palladium-Catalyzed Miyaura Borylation. A plausible synthetic route starting from a commercially available precursor is outlined below.

Proposed Synthetic Pathway via Lithiation-Borylation

A common and effective method for introducing a boronic acid group is through a halogen-metal exchange followed by quenching with a borate ester.[6][7] This approach offers high regioselectivity. The synthesis can be envisioned starting from 3,5-dibromo-4-methylpyridine.

Synthesis_Pathway Start 3,5-Dibromo-4-methylpyridine Intermediate 3-Bromo-4-methyl-5-lithiopyridine Start->Intermediate Halogen-Metal Exchange Boronate_Ester Intermediate Boronate Ester Intermediate->Boronate_Ester Borylation Final_Product (5-Bromo-4-methylpyridin-3-yl)boronic acid Boronate_Ester->Final_Product Hydrolysis Reagent1 n-BuLi or i-PrMgCl·LiCl THF, -78 °C Reagent2 B(OiPr)₃ or B(OMe)₃ Reagent3 Acidic Workup (e.g., HCl)

Caption: Proposed synthesis of the target boronic acid via lithiation-borylation.

Experimental Protocol: Lithiation-Borylation

Materials:

  • 3,5-Dibromo-4-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

  • Triisopropyl borate (B(OiPr)₃)

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dibromo-4-methylpyridine (1.0 eq) and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The selective lithiation at the 5-position is anticipated due to electronic and steric factors.

  • Borylation: To the resulting slurry, add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature at -78 °C.

  • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature overnight.

  • Hydrolysis: Cool the mixture in an ice bath and carefully quench by the slow addition of 2 M HCl until the pH is acidic (pH ~1-2).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid. Further purification may be necessary as described in Section 5.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for (5-Bromo-4-methylpyridin-3-yl)boronic acid is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[4][5] This reaction is a cornerstone of modern synthetic chemistry, valued for its functional group tolerance and reliability.[8]

General Reaction Scheme & Mechanism

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Boronic_Acid (5-Bromo-4-methylpyridin-3-yl)boronic acid Product Coupled Product Boronic_Acid->Product Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand) Catalyst->Product catalyzes Base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) Solvent->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • (5-Bromo-4-methylpyridin-3-yl)boronic acid (1.0 eq)

  • Aryl or heteroaryl bromide/iodide (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a Schlenk flask, add (5-Bromo-4-methylpyridin-3-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-15 hours.[5]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Purification and Handling Considerations

Boronic acids, particularly heterocyclic ones, can present purification and stability challenges.

  • Purification: Standard silica gel chromatography can sometimes lead to decomposition. If issues arise, alternative methods include:

    • Recrystallization: From a suitable solvent system.

    • Acid/Base Extraction: Boronic acids are weakly acidic and can be purified by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[9][10]

  • Stability: Pyridylboronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or upon prolonged exposure to moisture.[11]

    • Storage: It is crucial to store the compound under an inert atmosphere, protected from light and moisture, preferably at refrigerated temperatures (2-8 °C).[11]

    • Handling: Handle quickly in a dry environment to minimize exposure to atmospheric moisture.

Conclusion

(5-Bromo-4-methylpyridin-3-yl)boronic acid is a strategically important building block for drug discovery and organic synthesis. While specific data on this compound is sparse, its synthesis and application can be confidently approached using well-established protocols for analogous pyridylboronic acids. Its utility in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to novel, highly substituted pyridine derivatives, enabling researchers to rapidly explore chemical space in the quest for new therapeutic agents. Careful attention to purification and handling is necessary to ensure the integrity and reactivity of this valuable reagent.

References

  • Aggarwal, V. K., et al. (2015).
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  • Google Patents. (n.d.).
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  • Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
  • ChemicalBook. (2025). 5-BROMO-3-FORMYL-4-METHYLPYRIDINE | 351457-86-8.
  • Google Patents. (n.d.).
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  • PubChem. (n.d.). 5-Bromonicotinic acid.

Sources

Exploratory

The Chemistry of Substituted Pyridinylboronic Acids: A Technical Guide for Drug Discovery and Development

Abstract Substituted pyridinylboronic acids represent a pivotal class of building blocks in modern synthetic and medicinal chemistry. Their unique electronic properties and versatile reactivity, particularly in palladium...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridinylboronic acids represent a pivotal class of building blocks in modern synthetic and medicinal chemistry. Their unique electronic properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have established them as indispensable tools for the construction of complex bioactive molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and critical physicochemical characteristics of these reagents. We will explore the underlying principles that govern their stability and reactivity, offer field-proven protocols for their characterization, and discuss their application in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of the Pyridinylboronic Acid Motif

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The introduction of a boronic acid moiety onto this privileged heterocycle unlocks a vast chemical space for drug discovery. Boronic acids are valued for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups makes it ideal for the late-stage functionalization of complex molecules.[3][4]

The unique properties of pyridinylboronic acids stem from the interplay between the electron-deficient nature of the pyridine ring and the Lewis acidic boron center. This dynamic influences the compound's reactivity, stability, and interaction with biological targets. Many boronic acid derivatives have been investigated for their therapeutic potential, with some, like the proteasome inhibitor Bortezomib, gaining FDA approval.[5][6] This guide will delve into the practical aspects of working with these powerful synthetic intermediates.

Synthesis and Purification: Accessing Key Building Blocks

The synthesis of substituted pyridinylboronic acids can be approached through several strategic disconnections. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthetic Strategies

There are five primary methods for the synthesis of pyridinylboronic acids and their esters:

  • Halogen-Metal Exchange and Borylation: This classic approach involves the reaction of a halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate.[7] This method is particularly effective for bromo- and iodopyridines.

  • Directed Ortho-Metalation (DoM) and Borylation: A directing group on the pyridine ring can facilitate deprotonation at an adjacent position by a strong base, followed by reaction with a boron electrophile.

  • Palladium-Catalyzed Cross-Coupling: The reaction of halopyridines with diboron reagents, such as bis(pinacolato)diboron, in the presence of a palladium catalyst is a widely used and versatile method.[3]

  • Iridium or Rhodium-Catalyzed C-H Borylation: This method allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, offering an atom-economical route.

  • [4+2] Cycloadditions: This approach builds the pyridine ring from acyclic precursors.

The following diagram illustrates the common synthetic pathways.

SynthesisPathways cluster_0 Synthetic Routes Halopyridine Halopyridine PyridinylboronicAcid Pyridinylboronic Acid / Ester Halopyridine->PyridinylboronicAcid 1. Halogen-Metal Exchange 2. Pd-Catalyzed Cross-Coupling SubstitutedPyridine Substituted Pyridine SubstitutedPyridine->PyridinylboronicAcid Directed Ortho-Metalation C-H Borylation AlkenylboronicAcid Alkenylboronic Acid AlkenylboronicAcid->PyridinylboronicAcid [4+2] Cycloaddition

Caption: Key synthetic routes to substituted pyridinylboronic acids.

Purification Strategies: Ensuring Reagent Quality

The purification of pyridinylboronic acids can be challenging due to their polarity and potential instability. Common impurities include the corresponding boroxine (a cyclic anhydride) and products of protodeboronation.[8][9]

Step-by-Step Purification Protocol (Salt Derivatization):

This protocol leverages the acidic nature of the boronic acid to facilitate purification.[10]

  • Dissolution: Dissolve the crude pyridinylboronic acid in a suitable organic solvent, such as diethyl ether.

  • Base Treatment: Add an aqueous solution of a base (e.g., sodium hydroxide) to the organic solution and stir vigorously. The boronic acid will be deprotonated to form a water-soluble boronate salt.

  • Extraction: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., hydrochloric acid) until the solution is acidic. The pure pyridinylboronic acid will precipitate out of solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Alternative Purification Techniques:

  • Recrystallization: For thermally stable compounds, recrystallization from solvents like water, benzene, or ethyl acetate can be effective.[11][12]

  • Chromatography: Normal-phase chromatography on silica gel or alumina can be used, though care must be taken to avoid on-column degradation.[11] For boronate esters, silica gel impregnated with boric acid can improve separation.[13] Reversed-phase HPLC is also a viable option, often requiring buffered mobile phases for reproducibility.[9][14]

Physicochemical Characteristics: A Foundation for Application

A thorough understanding of the physical and chemical properties of substituted pyridinylboronic acids is crucial for their effective use in synthesis and for predicting their behavior in biological systems.

Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity and influences its reactivity and solubility.[15][16] The pyridine nitrogen's position relative to the boronic acid group significantly impacts the pKa.

CompoundpKa (Acidic)pKa (Basic)
[4-(Pyridin-2-yl)phenyl]boronic acid7.295.10
3-Pyridinylboronic acid~8.19~4.34

Data sourced from EPA CompTox Chemicals Dashboard and other literature.[17][18][19]

The acidic pKa corresponds to the ionization of the boronic acid, while the basic pKa relates to the protonation of the pyridine nitrogen. These values are critical for designing reaction conditions and for understanding potential interactions with biological targets.

Stability and Degradation

Boronic acids are susceptible to several degradation pathways that can impact their purity and reactivity.

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This is often observed during storage and can be mitigated by storing the compound under anhydrous conditions.[8][9]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid, base, or metal ions.[20]

  • Oxidation: Exposure to air and moisture can lead to oxidation of the boronic acid.[8][21]

To enhance stability, pyridinylboronic acids are often converted to more robust derivatives, such as pinacol esters or MIDA boronates, which can be stored for extended periods and used in slow-release cross-coupling reactions.[8][20]

Solubility

The solubility of pyridinylboronic acids is highly dependent on the pH of the medium and the nature of the substituents. Generally, they exhibit low solubility in non-polar organic solvents and have limited solubility in water.[22] The solubility can be enhanced at pH values above the pKa of the boronic acid due to the formation of the more soluble boronate anion.[22] Co-formulation with polyols like mannitol can also increase solubility through the formation of boronic esters.[22]

Analytical Characterization: Verifying Identity and Purity

A multi-technique approach is essential for the comprehensive characterization of substituted pyridinylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment of the pyridine ring and any substituents. The presence of boroxines can lead to broadened or multiple signals.[9] Dissolving the sample in a coordinating solvent like d₄-methanol can help break up the anhydride and simplify the spectrum.[9]

  • ¹¹B NMR: A powerful tool for directly observing the boron nucleus. The chemical shift can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or boronate anion.

  • ¹³C NMR: Useful for confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique.[9][23] The formation of boroxines, solvent adducts, and dimers can complicate the spectra.[23]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of pyridinylboronic acids.

Typical HPLC Protocol:

  • Column: A C18 reversed-phase column is commonly used.[23]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typical. The use of a buffer, such as ammonium acetate, is often necessary to obtain reproducible results.[23]

  • Detection: UV detection is standard, with the wavelength chosen based on the chromophore of the specific pyridinylboronic acid.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

The following diagram outlines a general workflow for the characterization of pyridinylboronic acids.

CharacterizationWorkflow Start Substituted Pyridinylboronic Acid Sample NMR NMR Spectroscopy (¹H, ¹¹B, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Purity Purity Assessment HPLC->Purity Final Characterized Reagent Purity->Final Identity->Final

Caption: A typical analytical workflow for pyridinylboronic acids.

Applications in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and pyridinylboronic acids are key players in this transformation.[24][25] This reaction enables the formation of biaryl and heteroaryl-aryl structures that are prevalent in many drug candidates.[3][26]

General Suzuki-Miyaura Coupling Protocol:

  • Reactants: Combine the substituted pyridinylboronic acid (or its ester), an aryl or heteroaryl halide (or triflate), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Na₃PO₄) in a suitable solvent (e.g., dioxane, DMF).[3][25]

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

  • Heating: The reaction mixture is heated to a temperature between 65 and 100 °C until the starting materials are consumed (monitored by TLC or LC-MS).[4][25]

  • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.

  • Purification: The desired product is purified by column chromatography, recrystallization, or other suitable techniques.

The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the reaction, and optimization is often necessary for challenging substrates.

Conclusion

Substituted pyridinylboronic acids are more than just synthetic intermediates; they are enabling tools that have significantly expanded the horizons of medicinal chemistry and materials science. A deep understanding of their synthesis, purification, and physicochemical properties is paramount for their successful application. This guide has provided a framework for navigating the intricacies of working with these valuable compounds, from their creation to their deployment in the synthesis of novel molecular architectures. As the demand for more sophisticated and diverse chemical matter continues to grow, the importance of mastering the chemistry of substituted pyridinylboronic acids will only increase.

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  • Stella, V. J., & He, H. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012, September 5). CoLab. [Link]

  • Degradation of pyridines in the environment. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods, 6(19), 7858-7864. [Link]

  • Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. (n.d.). Request PDF. [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010, May 15). PubMed. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved February 18, 2026, from [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2023, July 18). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of (5-Bromo-4-methylpyridin-3-yl)boronic Acid in the Generation of Novel Drug Scaffolds

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals, owing to its unique electronic properties and its ability to engag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals, owing to its unique electronic properties and its ability to engage in various biological interactions.[1][2] As an isostere of benzene, the nitrogen atom within the pyridine ring introduces a dipole moment and a hydrogen bond accepting capability, which can be pivotal for molecular recognition at biological targets.[3] The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3]

This application note provides a comprehensive guide to the utilization of a specific, highly functionalized building block, (5-Bromo-4-methylpyridin-3-yl)boronic acid , in the construction of diverse molecular scaffolds for drug discovery. We will delve into the rationale behind its design, its application in robust chemical transformations, and provide detailed protocols for its use in the synthesis of potential therapeutic agents.

The Unique Attributes of (5-Bromo-4-methylpyridin-3-yl)boronic Acid

The subject of this guide, (5-Bromo-4-methylpyridin-3-yl)boronic acid, is a trifunctionalized pyridine derivative that offers medicinal chemists a powerful tool for scaffold diversification. Let's dissect the strategic importance of each substituent:

  • The Boronic Acid Group (at C3): This functional group is the linchpin for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.[4][5] Boronic acids are generally stable, have low toxicity, and their coupling reactions are tolerant of a wide array of functional groups, making them ideal for the late-stage functionalization of complex molecules.[6]

  • The Bromo Group (at C5): The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, including but not limited to, a subsequent Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling. This provides an orthogonal site for further molecular elaboration, allowing for the creation of highly complex and diverse chemical libraries from a single precursor. The position of the bromine at C5, meta to the nitrogen, influences its reactivity in nucleophilic aromatic substitution reactions.[7]

  • The Methyl Group (at C4): The methyl group at the 4-position can serve multiple purposes in drug design. It can act as a "conformational anchor," influencing the spatial arrangement of adjacent substituents. Furthermore, it can enhance binding to a biological target through hydrophobic interactions and can improve metabolic stability by blocking a potential site of oxidation.[8]

Core Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

A primary application of (5-Bromo-4-methylpyridin-3-yl)boronic acid is in the synthesis of substituted biaryl and heteroaryl compounds, a common motif in many kinase inhibitors.[9] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The general workflow for this application is depicted below.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Core Scaffold cluster_diversification Further Diversification A (5-Bromo-4-methylpyridin-3-yl)boronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Aryl/Heteroaryl Halide (R-X) B->C D 5-Bromo-3-(aryl/heteroaryl)-4-methylpyridine C->D C-C Bond Formation E Second Cross-Coupling at C5-Br D->E F Diverse Kinase Inhibitor Library E->F Introduction of R'

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of (5-Bromo-4-methylpyridin-3-yl)boronic acid with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • (5-Bromo-4-methylpyridin-3-yl)boronic acid (1.0 equiv)

  • Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.1 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed

  • Reaction Vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the reaction vessel, add (5-Bromo-4-methylpyridin-3-yl)boronic acid, the aryl/heteroaryl halide, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-bromo-3-aryl-4-methylpyridine derivative.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a related bromopyridine derivative, which can be extrapolated for (5-Bromo-4-methylpyridin-3-yl)boronic acid.

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9015Moderate to Good
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9015Moderate to Good
3-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9015Moderate to Good

Note: "Moderate to Good" yields are reported in the reference for a similar system and are expected to be in the range of 50-85%. Actual yields will vary depending on the specific substrates and reaction scale.

Advanced Applications: Sequential Cross-Coupling for Trisubstituted Pyridines

The true synthetic power of (5-Bromo-4-methylpyridin-3-yl)boronic acid lies in its potential for sequential, site-selective cross-coupling reactions. After the initial Suzuki-Miyaura coupling at the boronic acid position, the remaining bromo group at C5 can be utilized in a second, distinct cross-coupling reaction. This allows for the controlled and predictable synthesis of complex trisubstituted pyridine scaffolds.

G A (5-Bromo-4-methylpyridin-3-yl)boronic acid B Step 1: Suzuki Coupling (with R¹-X) A->B C Intermediate: 5-Bromo-4-methyl-3-R¹-pyridine B->C D Step 2: Second Cross-Coupling (e.g., Buchwald-Hartwig with R²-NH₂) C->D E Final Product: 5-(R²-amino)-4-methyl-3-R¹-pyridine D->E

Caption: Sequential cross-coupling strategy.

This sequential approach enables the exploration of a vast chemical space around the pyridine core, which is a critical strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Medicinal Chemistry Insights: Structure-Activity Relationships (SAR)

The 4-methyl-3-pyridyl moiety, when incorporated into drug candidates, can significantly influence their biological activity. While specific SAR data for compounds derived from (5-Bromo-4-methylpyridin-3-yl)boronic acid is proprietary to the discovering institutions, we can infer some general principles:

  • The Pyridine Nitrogen: The nitrogen at position 1 can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. Its basicity can also be modulated by the electronic nature of the substituents on the ring.

  • The 4-Methyl Group: As previously mentioned, this group can provide beneficial hydrophobic interactions and block metabolic hotspots. In the context of kinase inhibitors, it can contribute to selectivity by probing specific pockets within the ATP-binding site.

  • Substituents at C3 and C5: The diversity introduced at these positions via cross-coupling reactions will have the most profound impact on the compound's biological profile. The nature of the R¹ and R² groups (as depicted in the sequential coupling diagram) will dictate the overall shape, polarity, and interactive potential of the molecule, thereby determining its affinity and selectivity for the target protein. For instance, in the design of antiproliferative agents, specific substitutions on the pyridine ring have been shown to be crucial for activity.[8]

Conclusion: A Versatile Building Block for Modern Drug Discovery

(5-Bromo-4-methylpyridin-3-yl)boronic acid represents a highly valuable and strategically designed building block for medicinal chemists. Its trifunctional nature allows for the efficient and controlled synthesis of diverse libraries of complex molecules, particularly those targeting protein kinases. The robust and well-understood Suzuki-Miyaura cross-coupling reaction, along with the potential for sequential functionalization, provides a powerful platform for scaffold hopping and lead optimization. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of such versatile intermediates will undoubtedly accelerate the pace of drug discovery.

References

  • Benchchem. A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers for Researchers. Benchchem. Accessed February 14, 2026.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem. Accessed February 14, 2026.
  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem. Accessed February 14, 2026.
  • Benchchem. The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem. Accessed February 14, 2026.
  • Benchchem. The Versatile Scaffold: Investigating 2-Amino-5-bromo-4-methylpyridine for the Development of CNS-Active Compounds. Benchchem. Accessed February 14, 2026.
  • Brik, A., Alexandratos, J., Lin, Y. C., Elder, J. H., Olson, A. J., Wlodawer, A., ... & Wong, C. H. (2005). 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Journal of medicinal chemistry, 48(19), 6044–6053.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Chemical & Engineering News. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Chemical & Engineering News.
  • He, Y., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed February 14, 2026.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed February 14, 2026.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed February 14, 2026.
  • PharmaBlock. (2021). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • PubChem. 4-Bromo-5-methylpyridin-2-amine. PubChem. Accessed February 14, 2026.
  • Silva, F., et al. (2020).
  • Benchchem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem. Accessed February 14, 2026.
  • U.S. National Library of Medicine. 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline. PubMed. Accessed February 14, 2026.
  • U.S. National Library of Medicine. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. PubMed. Accessed February 14, 2026.
  • U.S. National Library of Medicine. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Accessed February 14, 2026.
  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • U.S. Environmental Protection Agency. 5-Bromo-4-methylpyridine-2-carboxylic acid Properties. EPA. Accessed February 14, 2026.

Sources

Application

Application Note: High-Fidelity C-C Bond Formation with (5-Bromo-4-methylpyridin-3-yl)boronic acid

This Application Note is designed for medicinal chemists and process development scientists working with complex heteroaryl building blocks. It addresses the specific challenges of (5-Bromo-4-methylpyridin-3-yl)boronic a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with complex heteroaryl building blocks. It addresses the specific challenges of (5-Bromo-4-methylpyridin-3-yl)boronic acid —a high-value, bifunctional "linchpin" scaffold often used in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and allosteric modulators.

Executive Summary

(5-Bromo-4-methylpyridin-3-yl)boronic acid represents a class of sterically congested, multifunctional heteroaryls . Its utility lies in its orthogonality: it possesses a nucleophilic handle (boronic acid) and a latent electrophilic handle (bromide), allowing for iterative cross-coupling sequences. However, the 4-methyl substituent introduces significant steric strain, hindering transmetallation and increasing the propensity for protodeboronation.

This guide details a chemoselective Suzuki-Miyaura protocol optimized to couple the boronic acid moiety while preserving the C5-bromide for subsequent diversification.

Mechanistic Challenges & Strategic Solutions

The Steric-Electronic Conflict
  • Steric Hindrance (The 4-Me Factor): The methyl group at C4 is ortho to both the boronic acid (C3) and the bromide (C5). This forces the boronic acid moiety out of planarity with the pyridine ring, significantly raising the energy barrier for the transmetallation step in the catalytic cycle.

  • Protodeboronation Risk: Steric strain weakens the C-B bond. Under standard basic aqueous conditions, the rate of hydrolytic deboronation (yielding 3-bromo-4-methylpyridine) can compete with the slow transmetallation, leading to low yields.

  • Chemoselectivity (Polymerization vs. Cross-Coupling): The substrate contains both a nucleophile (B) and an electrophile (Br). If the catalyst activates the C5-Br bond of the starting material faster than the external electrophile, self-coupling (oligomerization) occurs.

The Solution: Ligand-Controlled Reactivity

To overcome these barriers, the protocol utilizes dialkylbiaryl phosphine ligands (Buchwald Ligands) .

  • SPhos / XPhos: These bulky, electron-rich ligands facilitate oxidative addition to the external aryl halide and, crucially, create a spacious pocket that accommodates the sterically hindered 4-methylpyridyl boronate during transmetallation.

  • Pd(0) Source: Use of precatalysts (e.g., XPhos Pd G3) ensures rapid initiation, minimizing the time the boronic acid is exposed to base prior to reaction.

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Coupling (5-Bromo-4-methylpyridin-3-yl)boronic acid (Nucleophile) with an Aryl Iodide/Bromide (Electrophile), preserving the C5-Bromine.

Reagents & Materials
ComponentRoleSpecification
(5-Bromo-4-methylpyridin-3-yl)boronic acid Nucleophile1.2 – 1.5 equivalents (Excess compensates for deboronation)
Aryl Iodide (Ar-I) Electrophile1.0 equivalent (Limiting reagent to prevent self-coupling)
XPhos Pd G3 Catalyst2 – 5 mol% (High activity precatalyst)
K₃PO₄ (Potassium Phosphate) Base2.0 – 3.0 equivalents (Milder than carbonates, reduces deboronation)
1,4-Dioxane / Water (4:1) SolventDegassed (Sparged with Argon for 15 min)
Step-by-Step Procedure

1. Reaction Setup (Inert Atmosphere Essential):

  • Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Iodide (1.0 equiv), Boronic Acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Critical Step: Add the catalyst XPhos Pd G3 (0.03 equiv) last to minimize air exposure.

  • Seal the vial with a septum cap.[1][2] Evacuate and backfill with Argon three times.[1][3]

2. Solvent Addition:

  • Add the degassed 1,4-Dioxane/Water (4:1 v/v) mixture via syringe. The concentration with respect to the aryl iodide should be 0.1 M to 0.2 M.

  • Note: High dilution helps prevent oligomerization but may slow the reaction. 0.15 M is optimal.

3. Reaction Execution:

  • Place the vial in a pre-heated block at 80°C .

  • Stir vigorously (1000 rpm). The biphasic mixture requires efficient mixing for phase transfer of the base.

  • Monitor by LC-MS at 1 hour. The reaction is typically complete within 2–4 hours.

    • Checkpoint: Look for the consumption of Ar-I. If Ar-I remains but Boronic Acid is consumed (check for deboronated byproduct mass), add an additional 0.3 equiv of Boronic Acid.

4. Work-up:

  • Cool to room temperature.[1][2][4][5] Dilute with EtOAc and water.[5]

  • Separate phases.[2][5] Extract aqueous layer 2x with EtOAc.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography.[5] Note: Pyridyl products can be streaky; add 1% Triethylamine to the eluent if necessary.

Visual Workflow: Iterative Functionalization

The following diagram illustrates the strategic logic of using this scaffold as a linchpin.

G Start Start: (5-Bromo-4-methylpyridin-3-yl) boronic acid Step1 Step 1: Chemoselective Suzuki (Reaction at C3-Boron) Start->Step1 + Ar-I Pd-XPhos G3 K3PO4, 80°C Intermediate Intermediate: 5-Bromo-4-methyl-3-(Ar)pyridine (Br handle intact) Step1->Intermediate C-C Bond Formed Step2 Step 2: Divergent Coupling (Reaction at C5-Bromine) Intermediate->Step2 + R-B(OH)2 (Suzuki) or R-NH2 (Buchwald) Final Final Product: Tri-substituted Pyridine (Kinase Inhibitor Core) Step2->Final Library Generation

Caption: Iterative functionalization strategy exploiting the orthogonal reactivity of the C3-boronic acid and C5-bromide.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N or inactive catalyst.Switch to XPhos Pd G3 or Pd(dtbpf)Cl₂ . Ensure thorough degassing.[1][3]
Protodeboronation (Ar-H formed) Reaction too slow; Base too strong.Lower temp to 60°C. Switch base to K₂HPO₄ or CsF (anhydrous conditions). Use MIDA boronate surrogate.[3][6]
Homocoupling of Ar-I Oxidative addition to Ar-I is fast, transmetallation is slow.Increase Boronic Acid equivalents (1.5x). Add Boronic Acid slowly (syringe pump).
Self-Coupling of Pyridine Catalyst activating C5-Br.Use Ar-I (Iodide) instead of Bromide. Ar-I reacts much faster than the hindered C5-Br.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[4]

Sources

Method

Application Note: Solvent and Base Selection Strategies for Heteroaryl Suzuki-Miyaura Coupling

Executive Summary The Suzuki-Miyaura cross-coupling is the premier method for biaryl synthesis in drug discovery. However, heteroaryl substrates—particularly electron-deficient azines (e.g., pyridines, pyrimidines)—prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling is the premier method for biaryl synthesis in drug discovery. However, heteroaryl substrates—particularly electron-deficient azines (e.g., pyridines, pyrimidines)—present unique challenges. These include catalyst poisoning by nitrogen coordination, slow oxidative addition, and rapid protodeboronation of 2-heteroaryl boronates. This guide moves beyond "standard conditions" to provide a mechanistically grounded framework for selecting solvents and bases, ensuring robust conversion and scalability.

Mechanistic Insight: The Transmetallation Bottleneck

To select the correct conditions, one must understand that the "textbook" mechanism (Base attacks Boron


 Boronate 

Transmetallation) is only half the story. In heteroaryl couplings, the Oxo-Palladium Pathway often dominates, particularly in aqueous systems with weak bases.
The Two Pathways[1][2]
  • Pathway A (Boronate Pathway): The base reacts with the organoboron species first to form a boronate anion

    
    , which then attacks the Pd(II)-halide.[1]
    
  • Pathway B (Oxo-Palladium Pathway): The base (typically hydroxide generated from hydrolysis of carbonates) reacts with the Pd(II)-halide to form a Pd-OH species.[1] This electrophilic Pd-OH species then reacts with the neutral boronic acid.

Critical Insight: For hydrolytically unstable substrates (like 2-pyridyl boronic acids), Pathway A is dangerous because the accumulation of charged boronate species accelerates protodeboronation. Conditions favoring Pathway B (or anhydrous conditions that force a concerted pathway) are often superior.

Visualization: Dual-Pathway Mechanism

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X PdOH Pd-OH Species (Oxo-Palladium) OxAdd->PdOH Path B (Hydroxide Exchange) TransMet Transmetallation Complex OxAdd->TransMet Path A (Boronate) Base Base (OH-) Boronate Boronate Anion [Ar'-B(OH)3]- Base->Boronate Reacts with Ar'-B(OH)2 Boronate->TransMet PdOH->TransMet Reacts with Neutral Ar'-B(OH)2 RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0

Figure 1: The Dual-Pathway Mechanism. Path A dominates with strong bases/anhydrous conditions. Path B dominates in aqueous/weak base conditions and is often faster for heteroaryls.

Solvent Selection Matrix

The choice of solvent dictates the reaction temperature (kinetics), solubility of the inorganic base, and the phase-transfer rate.

Solvent SystemPolarityWater MiscibilityApplication Note
1,4-Dioxane / H₂O ModerateMiscibleThe Standard. Excellent for general screening. High boiling point (101°C) allows overcoming activation energy barriers.
DMF or DMAc HighMiscibleSolubility Solver. Use for highly polar poly-heterocycles. Warning: Hard to remove; can decompose to dimethylamine (catalyst poison) at high T.
2-MeTHF / H₂O ModerateLow (Biphasic)Green Alternative. Superior to THF due to higher BP (80°C) and cleaner phase separation. Excellent for scale-up.
n-Butanol ModerateModerateThe "Unstable" Specialist. The protic nature helps solubilize bases without excessive water, often stabilizing sensitive boronates better than dioxane.
Toluene / H₂O LowImmiscibleThe Protector. Biphasic system protects water-sensitive catalysts/substrates, but requires vigorous stirring or Phase Transfer Catalysts (TBAB).

Base Selection Guide

The base is not just a proton acceptor; it is a ligand for Palladium (in Path B) and an activator for Boron (in Path A).

BasepKa (conj.[2] acid)CharacteristicsBest Use Case
Na₂CO₃ / K₂CO₃ ~10.3Standard, cheap, mild.General Purpose. First line of defense. Use K₂CO₃ for higher solubility.
K₃PO₄ ~12.3Stronger, high solubility in water.Sterically Hindered / Unreactive. The "go-to" for difficult heteroaryl chlorides.
CsF / KF 3.2 (HF)Unique reactivity; high solubility in organics.Unstable Boronates. Allows anhydrous coupling (prevents hydrolysis). Essential for 2-pyridyl boronates.
Ba(OH)₂ / NaOH >15.7Very strong.Fast Reaction / Robust Substrates. Risks hydrolysis of esters/nitriles and protodeboronation.
Cs₂CO₃ ~10.3"Cesium Effect" (solubility).Low Solubility Substrates. Higher solubility in DMF/Dioxane than K/Na analogs.

Optimization Decision Tree

Use this logic flow to select your initial conditions based on substrate properties.

DecisionTree Start Start: Analyze Substrates Q1 Is the Boronate Unstable? (e.g., 2-Pyridyl, 2-Thiazolyl) Start->Q1 Unstable Anhydrous Conditions Required Q1->Unstable Yes Stable Standard Aqueous Conditions Q1->Stable No SolventA Solvent: Dioxane or THF (Dry) Unstable->SolventA BaseA Base: CsF or Solid K3PO4 SolventA->BaseA Add Additive: Cu(I) salts (optional) BaseA->Add Q2 Is the Halide Electron-Poor? (e.g., Chloropyridine) Stable->Q2 Easy Protocol A: Dioxane/H2O + Na2CO3 Q2->Easy No (Bromide/Iodide) Hard Protocol B: 2-MeTHF/H2O + K3PO4 (High Temp) Q2->Hard Yes (Chloride/Hindered)

Figure 2: Optimization Logic for Heteroaryl Couplings.

Standardized Protocols

Protocol A: General High-Throughput Screen (The "Workhorse")

Applicability: Stable boronates, aryl bromides/activated chlorides.

  • Preparation: In a reaction vial, combine:

    • Heteroaryl Halide (1.0 equiv)[3][4]

    • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3–5 mol%)

    • Base: Na₂CO₃ (2.0 equiv, usually 2M aqueous solution)

  • Solvent: Add 1,4-Dioxane (concentration 0.1 M relative to halide).

  • Degassing: Sparge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling.[5]

  • Reaction: Seal and heat to 90°C for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Protocol B: The "2-Pyridyl" Solution (Anhydrous)

Applicability: Unstable 2-heteroaryl boronates prone to protodeboronation.

  • Mechanistic Note: Water promotes the formation of the zwitterionic species responsible for C-B bond cleavage in 2-pyridyl boronates [1]. We exclude water to suppress this.

  • Preparation: In a glovebox or under strict Schlenk technique:

    • Heteroaryl Halide (1.0 equiv)[3][4]

    • Unstable Boronate (1.5–2.0 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%) + PCy₃ or XPhos (4–8 mol%)

    • Base: CsF (2.5 equiv, finely ground, anhydrous) or K₃PO₄ (anhydrous, micronized).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Reaction: Heat to 100°C.

  • Alternative: If this fails, switch to MIDA boronates which slowly release the active species, keeping the concentration of the unstable intermediate low [2].

Protocol C: Green & Scalable (2-MeTHF)

Applicability: Process chemistry, scale-up, electron-deficient chlorides.

  • Preparation: Combine solid reagents.

    • Heteroaryl Chloride (1.0 equiv)[3][4]

    • Boronic Acid (1.3 equiv)

    • Catalyst: XPhos Pd G4 (1–3 mol%) (Pre-formed precatalysts ensure rapid initiation).

    • Base: K₃PO₄ (2.0 equiv, 3M aqueous solution).

  • Solvent: 2-MeTHF (0.2 M).

  • Biphasic Management: 2-MeTHF and water separate cleanly. Vigorous stirring (≥800 RPM) is mandatory to create a transient emulsion for mass transfer.

  • Reaction: Heat to 60–80°C.

  • Green Advantage: Post-reaction, the aqueous layer is drained. The organic layer can often be washed directly and crystallized, minimizing solvent swap operations [3].

Troubleshooting "The Black Box"

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst poisoning or poor Oxidative Addition.Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos, P(tBu)₃). Increase Temp.
Protodeboronation (Ar-H formed) Unstable boronate; Base too strong; Too much water.Use Protocol B (Anhydrous/CsF). Switch to MIDA boronate or Potassium Trifluoroborate (BF3K).
Homocoupling (Ar-Ar formed) Oxygen leak; Boronate excess too high.Degas solvents more rigorously. Lower boronate equivalents.
Hydrolysis of Halide (Ar-OH) Hydroxide attack on electron-poor halide.Switch from Carbonate/Hydroxide to Phosphate or Fluoride bases. Use anhydrous conditions.

References

  • Lloyd-Jones, G. C., et al. (2012). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society.[6] [Link]

  • Knapp, D. M., et al. (2010). Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[6] [Link]

  • Gallo, V., et al. (2019). 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent for Pd-NHC-Catalyzed Amide and Ester Suzuki-Miyaura Cross-Coupling.[7] Advanced Synthesis & Catalysis. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Pfizer Inc. (2008). Solvent Selection Guide. Green Chemistry. [Link]

Sources

Application

Application Note: Strategic Synthesis of Biarylpyridines with (5-Bromo-4-methylpyridin-3-yl)boronic acid

This Application Note is designed for research scientists and process chemists engaged in the synthesis of complex heteroaromatic scaffolds. It addresses the specific challenges associated with (5-Bromo-4-methylpyridin-3...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists engaged in the synthesis of complex heteroaromatic scaffolds. It addresses the specific challenges associated with (5-Bromo-4-methylpyridin-3-yl)boronic acid , a highly functionalized building block that offers unique access to 3,4,5-substituted pyridine motifs but presents significant steric and electronic hurdles.

Executive Summary

(5-Bromo-4-methylpyridin-3-yl)boronic acid is a "linchpin" scaffold allowing for the modular construction of non-symmetrical 3,5-diaryl-4-methylpyridines. These motifs are increasingly prevalent in kinase inhibitors and GPCR ligands. However, this reagent is not a "plug-and-play" substrate. The 4-methyl group exerts a "buttressing effect," creating severe steric hindrance that retards transmetalation, while the pyridine nitrogen promotes competitive protodeboronation. This guide provides optimized protocols to overcome these specific failure modes.

Chemical Profile & Reactivity Analysis

The "Buttressing" Effect

The core challenge lies in the 3,4,5-substitution pattern.

  • C3-Boronic Acid: The nucleophilic handle.

  • C4-Methyl: The steric block. It forces the boronic acid out of planarity, increasing the energy barrier for the formation of the pre-transmetalation Pd-O-B complex.

  • C5-Bromine: The electrophilic handle (latent).

Chemoselectivity Warning: The molecule contains both a nucleophile (boronic acid) and an electrophile (bromide). While the intermolecular reaction with a reactive aryl halide is kinetically favored, oligomerization (self-coupling) is a critical background risk if the catalyst is too slow or the external partner is unreactive.

Mechanistic Bottleneck

In the Suzuki-Miyaura cycle, the transmetalation step is the rate-determining step (RDS) for this substrate.

  • Standard Substrates: Oxidative Addition is often RDS.

  • This Substrate: The bulky 4-methyl group hinders the approach of the oxo-palladium species to the boronate, slowing transmetalation. This delay leaves the boronic acid vulnerable to hydrolytic cleavage (protodeboronation).

Decision Tree: Reaction Pathway Selection

Use the following logic flow to select the appropriate protocol for your specific coupling partner.

ReactionLogic Start Start: (5-Br-4-Me-Py-3-yl)B(OH)2 Partner Analyze Coupling Partner (Ar-X) Start->Partner Type1 Type 1: Reactive (Ar-I, Electron-Deficient Ar-Br) Partner->Type1 High Reactivity Type2 Type 2: Difficult (Ar-Cl, Sterically Hindered Ar-Br) Partner->Type2 Low Reactivity MethodA Method A: Standard Robust Pd(dppf)Cl2 / K3PO4 Dioxane/H2O Type1->MethodA MethodB Method B: High Activity XPhos Pd G2 / K3PO4 n-BuOH/H2O Type2->MethodB Success Isolate Biaryl Pyridine (Br handle intact) MethodA->Success MethodB->Success NextStep Sequential Coupling (Utilize C5-Br) Success->NextStep

Figure 1: Strategic selection of catalytic systems based on electrophile reactivity.

Detailed Protocols

Protocol A: The "Standard Robust" Method

Best for: Aryl Iodides, Electron-Poor Aryl Bromides (e.g., 4-bromobenzonitrile). Rationale: Uses Pd(dppf)Cl2, a robust catalyst that resists deactivation by the pyridine nitrogen. The bidentate ligand prevents β-hydride elimination (if alkyl groups were present) and provides moderate steric bite.

Reagents:

  • (5-Bromo-4-methylpyridin-3-yl)boronic acid (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (3–5 mol%)

  • Base: K3PO4 (3.0 equiv) — Superior to carbonates for hindered pyridines.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step:

  • Charge: In a reaction vial, combine the boronic acid (1.0 equiv), aryl halide (1.1 equiv), and K3PO4 (3.0 equiv).

  • Degas (Critical): Cap the vial and purge with Nitrogen/Argon for 5 minutes. Add the solvent mixture (Dioxane/Water) via syringe.[5] Sparge the solvent for another 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl2·DCM, and reseal.[6] Purge for 1 minute.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Note: Do not exceed 100 °C unless necessary, as protodeboronation rates spike significantly above this threshold.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Tip: The product retains the basic pyridine nitrogen; add 1% Et3N to the eluent if streaking occurs.

Protocol B: The "High Activity" Method (Steric Override)

Best for: Aryl Chlorides, Ortho-substituted Aryl Bromides, Electron-Rich Aryl Bromides. Rationale: Uses XPhos or SPhos.[5] These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into unreactive halides and, crucially, create a pocket that accelerates reductive elimination in crowded systems.

Reagents:

  • (5-Bromo-4-methylpyridin-3-yl)boronic acid (1.2 equiv) — Excess used to account for protodeboronation.

  • Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2–4 mol%) OR Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)

Step-by-Step:

  • Pre-complexation (if using separate Pd/Ligand): Stir Pd2(dba)3 and XPhos in the solvent for 15 minutes at RT under Argon to generate the active L-Pd(0) species. If using G2 precatalyst, skip this.

  • Addition: Add the aryl halide, boronic acid, and base.

  • Heat: Heat to 100 °C . The bulky ligand protects the Pd center, allowing for higher temperatures to overcome the steric barrier of the 4-methyl group.

  • Monitoring: Monitor by LCMS. Look for the mass of the protodeboronated byproduct (3-bromo-4-methylpyridine). If this byproduct accumulates >10% within 1 hour, lower the temperature to 80 °C and add more catalyst.

Troubleshooting & Optimization Data

IssueObservation (LCMS/TLC)Root CauseCorrective Action
Protodeboronation Mass corresponding to Ar-H (loss of B(OH)2)Hydrolysis is faster than Transmetalation.1. Switch to anhydrous conditions (Dioxane/CsF).2. Use MIDA boronate slow-release strategy.3. Increase catalyst loading to speed up coupling.
Homocoupling Dimer of the pyridine starting materialOxidative addition into Py-Br instead of Ar-X.1. Use Ar-I (Iodide) to outcompete Py-Br.2. Ensure Ar-X is in slight excess.3. Lower reaction temperature.
No Reaction Starting materials remainCatalyst poisoning by Pyridine N or steric failure.1. Switch to XPhos or SPhos (Method B).2. Ensure rigorous deoxygenation.3. Switch base to Cs2CO3 in DME.

Sequential Functionalization (The "After" Step)

Once the Suzuki coupling at C3 is complete, the C5-Bromine remains available.

  • Electronic Context: The C5 position is meta to the new aryl group and beta to the nitrogen. It is less reactive than a standard 3-bromopyridine due to the electron-donating induction of the adjacent 4-methyl group.

  • Recommended Next Steps:

    • Buchwald-Hartwig Amination: Use Pd(OAc)2 / BINAP or RuPhos.

    • Second Suzuki: Requires a highly active boronic acid partner and stronger conditions (e.g., 110 °C, SPhos).

References

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. [Link]

  • Coupling of Hindered Pyridines: Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007.[7] (Context on hindered heteroaryl coupling). [Link]

  • General Suzuki-Miyaura Reviews: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

  • Boronic Acid Stability & Handling: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[7] (Alternative reagents for unstable substrates).[8][9] [Link]

Sources

Method

(5-Bromo-4-methylpyridin-3-yl)boronic acid as an intermediate in kinase inhibitor synthesis

Abstract This guide details the synthetic utility of (5-Bromo-4-methylpyridin-3-yl)boronic acid (CAS: 1451393-11-5) as a high-value scaffold for Type I and Type II kinase inhibitors. Unlike simple pyridine intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of (5-Bromo-4-methylpyridin-3-yl)boronic acid (CAS: 1451393-11-5) as a high-value scaffold for Type I and Type II kinase inhibitors. Unlike simple pyridine intermediates, this trisubstituted scaffold offers a unique "orthogonal functionalization" profile: the C3-boronic acid enables rapid Suzuki-Miyaura coupling, while the C5-bromide remains intact for subsequent Buchwald-Hartwig or Sonogashira diversifications. Furthermore, the C4-methyl group provides critical steric bulk, often exploited to induce atropisomerism or fill hydrophobic gatekeeper pockets in kinases such as p38 MAPK , Bcr-Abl , and EGFR . This note provides optimized protocols for sequential coupling and troubleshooting data for preventing protodeboronation.

Chemical Profile & Handling

PropertySpecification
Chemical Name (5-Bromo-4-methylpyridin-3-yl)boronic acid
CAS Number 1451393-11-5
Molecular Formula C₆H₇BBrNO₂
Molecular Weight 215.84 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Solubility Soluble in DMSO, MeOH, DMF. Limited solubility in non-polar solvents.
Stability Prone to protodeboronation in acidic media or prolonged heating in aqueous base.

Strategic Application: The "Sandwich" Scaffold

In medicinal chemistry, this intermediate acts as a "linchpin" connecting two distinct pharmacophores.

  • The Hinge Binder Connection (C5-Br): The bromine at position 5 is electronically deactivated compared to position 2, making it stable during the initial Suzuki coupling. It is typically used in a second step to attach an amino-hinge binder via Buchwald-Hartwig coupling.

  • The Solvent Front/Tail (C3-B(OH)₂): The boronic acid allows for the immediate attachment of solubilizing tails or hydrophobic aryl groups via Suzuki coupling.

  • The Steric Lock (C4-Me): The methyl group forces the attached biaryl systems out of planarity (dihedral angle > 40°). This "twist" is essential for selectivity, preventing non-specific intercalation into DNA and improving solubility.

Visualization: Orthogonal Functionalization Workflow

OrthogonalStrategy Start (5-Bromo-4-methylpyridin-3-yl) boronic acid Step1 Step 1: Suzuki Coupling (Chemoselective at C3) Start->Step1 Ar-X, Pd(0) Base Intermediate Intermediate: 5-Bromo-4-methyl-3-arylpyridine Step1->Intermediate Retention of Br Step2 Step 2: Buchwald-Hartwig (Functionalization at C5) Intermediate->Step2 HNR₂, Pd(II) Ligand Final Final Kinase Inhibitor (Trisubstituted Pyridine) Step2->Final C-N Bond Formation

Figure 1: The sequential functionalization strategy utilizing the reactivity gap between the boronic acid and the aryl bromide.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl halide to the C3-boronic acid without disturbing the C5-bromide.

Reagents:

  • (5-Bromo-4-methylpyridin-3-yl)boronic acid (1.0 equiv)

  • Aryl Halide (Ar-I or electron-deficient Ar-Br) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Selected for robustness and lower propensity to cause dehalogenation compared to Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 equiv) - Avoid strong hydroxide bases to minimize protodeboronation.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or round-bottom flask with the aryl halide, boronic acid, and K₂CO₃. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of Argon.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C5-Br bond.

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the 5-bromo-3-aryl-4-methylpyridine .

Validation Criteria:

  • LCMS: Observe M+H peak matching the coupled product. The isotopic pattern must show a 1:1 doublet (characteristic of ⁷⁹Br/⁸¹Br retention).

  • ¹H NMR: Confirm the disappearance of boronic acid protons and the retention of the pyridine C6-H singlet.

Protocol B: C-N Bond Formation (Buchwald-Hartwig)

Objective: Install the amine hinge-binder at the C5 position of the intermediate generated in Protocol A.

Reagents:

  • 5-Bromo-3-aryl-4-methylpyridine (Intermediate from A) (1.0 equiv)

  • Aniline/Amine (1.2 equiv)

  • Catalyst: Pd₂ (dba)₃ (5 mol%) + XPhos (10 mol%)

    • Why XPhos? The 4-methyl group creates steric hindrance around the C5-bromide. Bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are required to facilitate oxidative addition.

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Procedure:

  • Setup: Combine intermediate, amine, and Cs₂CO₃ in a dry vial. Purge with Argon.

  • Catalyst Prep: Premix Pd₂(dba)₃ and XPhos in a small volume of solvent under Argon for 5 minutes to form the active catalytic species. Add this to the reaction vial.

  • Reaction: Heat to 100–110°C overnight (12–16h).

  • Work-up: Filter through a Celite pad to remove palladium black. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Mechanism of Action & Rationale

The "Methyl Effect" in Kinase Selectivity

The 4-methyl group is not merely a bystander; it is a structural tool.

  • Atropisomerism: In biaryl systems (formed in Step 1), the methyl group clashes with the ortho-protons of the newly attached ring. This restricts rotation, locking the molecule into a specific conformation that may preferentially bind to the kinase ATP pocket while reducing entropy penalties upon binding.

  • Hydrophobic Filling: In Type II inhibitors (e.g., Sorafenib analogs), the methyl group can orient towards the "gatekeeper" residue (often Threonine or Methionine), enhancing affinity.

Pathway Visualization: Kinase Binding Logic

KinaseBinding Scaffold 4-Methylpyridine Core C5_Sub C5-Amine (Hinge Binder) Scaffold->C5_Sub Holds C3_Sub C3-Aryl (Solvent Front/Allosteric) Scaffold->C3_Sub Holds C4_Me C4-Methyl (Steric Control) Scaffold->C4_Me Substituted Target ATP Binding Pocket C5_Sub->Target H-Bonds to Hinge Region C3_Sub->Target Hydrophobic Interaction (DFG-out pocket) C4_Me->Target Gatekeeper Interaction & Conformation Lock

Figure 2: Pharmacophore mapping of the trisubstituted pyridine in the kinase active site.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodeboronation (Loss of B(OH)₂)Reaction mixture too basic or wet; temp too high.Switch to milder base (K₃PO₄); use anhydrous solvents; reduce temp to 60°C.
Homocoupling (Ar-Ar)Oxygen presence.Rigorous degassing (freeze-pump-thaw preferred over bubbling).
Dehalogenation (Loss of Br)Hydride source present; Pd-catalyst too active.Avoid alcohol solvents (use Dioxane/Toluene); switch to Pd(dppf)Cl₂.
Low Yield in Step 2 Steric hindrance from 4-Me group.Switch ligand to BrettPhos or tBuXPhos ; increase temp to 120°C (microwave).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Trapero, A., & Iracleous, M. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions. ResearchGate/MDPI. Link

  • BenchChem Application Note. (2024). Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine.[2] Link

Sources

Application

Step-by-step guide to setting up a Suzuki reaction with pyridinylboronic acids

Executive Summary Pyridinylboronic acids are among the most challenging substrates in medicinal chemistry due to their dual failure modes: rapid protodeboronation and catalyst poisoning . Standard Suzuki conditions (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinylboronic acids are among the most challenging substrates in medicinal chemistry due to their dual failure modes: rapid protodeboronation and catalyst poisoning . Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in <10% yields for 2-pyridyl isomers.

This guide provides a scientifically grounded workflow to overcome these limitations. By utilizing Precatalyst Scaffolds (Pd-G3/G4) for rapid oxidative addition and MIDA-boronates for controlled release, researchers can achieve reliable couplings.

The Mechanistic Challenge: Why Pyridines Fail

To solve the problem, one must understand the failure mechanism. Unlike phenylboronic acids, pyridinylboronic acids (especially 2-isomers) possess a basic nitrogen capable of intramolecular coordination.

The Zwitterionic Trap (Protodeboronation)

Research by Lloyd-Jones et al. revealed that 2-pyridylboronic acid does not degrade via simple acid/base hydrolysis. Instead, it forms a zwitterionic intermediate where the nitrogen coordinates to the boron center. This reduces the energy barrier for C-B bond cleavage by water, leading to rapid protodeboronation (formation of pyridine) before transmetallation can occur.

Catalyst Sequestration

The pyridyl nitrogen is a competent ligand. In the absence of bulky phosphines, the substrate coordinates to the Palladium center (


), creating an unreactive "resting state" that shuts down the catalytic cycle.
Visualization: The Kinetic Competition

The following diagram illustrates the race between the productive Suzuki cycle and the destructive protodeboronation pathway.

G Figure 1: The Kinetic Trap. Rapid protodeboronation (Red path) competes with Transmetallation (Green path). Substrate 2-Pyridylboronic Acid Zwitterion Zwitterionic Intermediate (B-N Coordination) Substrate->Zwitterion pH Neutral/Basic Transmetal Transmetallation Complex Substrate->Transmetal + Pd-Catalyst Decomp Pyridine (Byproduct) (Protodeboronation) Zwitterion->Decomp +H2O (Fast) Pd_Active Active Catalyst (L-Pd-Ar) Pd_Active->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination

Strategic Reagent Selection

The Catalyst: Buchwald G3/G4 Precatalysts

Traditional Pd sources (Pd(OAc)₂, Pd₂dba₃) require reduction and ligand association in situ, a slow process during which the boronic acid decomposes. Solution: Use Buchwald G3 Precatalysts (e.g., XPhos Pd G3).[1][2][3]

  • Mechanism: These air-stable precatalysts contain the ligand and Pd in a 1:1 ratio. Upon exposure to base, they instantaneously release the active mono-ligated

    
     species.
    
  • Result: The catalyst is active immediately, allowing transmetallation to occur before the boronic acid hydrolyzes.

The Ligand: XPhos and SPhos[4]
  • XPhos: Best for general heteroaryl couplings. The isopropyl groups provide steric bulk to prevent

    
     poisoning.
    
  • SPhos: Excellent for sterically hindered substrates.

The Boron Source: MIDA Boronates

For 2-pyridyls that decompose too fast even for G3 catalysts, MIDA (N-methyliminodiacetic acid) boronates are the gold standard.

  • Mechanism: The boron is

    
     hybridized and stable. Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations ("Slow Release"). This keeps the standing concentration of unstable acid low, minimizing second-order decomposition pathways.[4]
    

Experimental Protocols

Protocol A: High-Activity Method (For 3-, 4-Pyridyls & Stable 2-Pyridyls)

Recommended as the starting point for high-throughput screening.

Reagents:

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous)

  • Solvent: THF or 1,4-Dioxane

  • Temperature: 40°C – 60°C

Step-by-Step:

  • Charge Solids: In a vial, add Aryl Halide (1.0 equiv), Pyridinylboronic acid (1.2 – 1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Degas: Seal the vial and purge with Nitrogen/Argon for 5 minutes. (Oxygen kills the active L-Pd(0) species).

  • Add Solvents: Add degassed THF (Concentration ~0.1 M).

  • Add Base: Add degassed 0.5 M K₃PO₄ (2.0 equiv).

  • React: Stir vigorously at 40°C. Monitor by LCMS after 30 mins.

    • Note: If conversion is low but SM remains, increase Temp to 60°C. If SM is gone (deboronated), switch to Protocol B.

Protocol B: "Slow Release" Method (For Unstable 2-Pyridyls)

Utilizing MIDA-boronates to prevent protodeboronation.[4][5]

Reagents:

  • Substrate: 2-Pyridyl MIDA boronate[6]

  • Catalyst: XPhos Pd G3 (2.0 mol%) or Pd(OAc)₂/XPhos (1:2 ratio)

  • Base: K₃PO₄ (3.0 equiv, solid or aqueous)

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

  • Temperature: 60°C – 80°C

Step-by-Step:

  • Preparation: MIDA boronates are bench stable. Weigh them in air.

  • Charge: Add Aryl Halide (1.0 equiv), 2-Pyridyl MIDA boronate (1.5 equiv), and Catalyst to the reaction vessel.

  • Solvent System: Add Dioxane and Water (5:1). The water is essential to hydrolyze the MIDA protecting group.

  • Base: Add K₃PO₄.

  • Degas: Sparge with Argon for 10 mins.

  • Run: Heat to 60°C.

    • Mechanism Check: The base/water slowly cleaves MIDA. As free boronic acid is generated, the highly active XPhos-Pd intercepts it immediately for coupling.

Data Summary: Catalyst Performance
VariableTraditional (Pd(PPh₃)₄)Optimized (XPhos Pd G3)MIDA "Slow Release"
Active Species Gen. Slow (requires heat)Instant (Base activation)Controlled (Hydrolysis)
2-Pyridine Yield < 15%40 - 70%80 - 95%
Air Stability PoorExcellentExcellent
Main Failure Mode ProtodeboronationDehalogenationIncomplete Hydrolysis

Decision Tree & Troubleshooting

Use this logic flow to select the correct protocol and troubleshoot failures.

Workflow Start Start: Pyridinyl Coupling CheckPos Is Boron at C2 Position? Start->CheckPos ProtocolA Protocol A: XPhos Pd G3 K3PO4 / THF / 40°C CheckPos->ProtocolA No (C3, C4) ProtocolB Protocol B: MIDA Boronate Dioxane:H2O / 60°C CheckPos->ProtocolB Yes (C2) Analyze Analyze LCMS ProtocolA->Analyze ProtocolB->Analyze Success Isolate Product Analyze->Success Yield > 80% Fail_Dehalo Failure: Dehalogenation (Ar-X -> Ar-H) Analyze->Fail_Dehalo Ar-H Observed Fail_Deboro Failure: Protodeboronation (Py-B -> Py-H) Analyze->Fail_Deboro Pyridine Observed Fix1 Retest Protocol A Fail_Dehalo->Fix1 Lower Temp Switch to SPhos Fix2 Retest Protocol B Fail_Deboro->Fix2 Switch to MIDA Increase Catalyst Loading

Caption: Experimental decision tree for selecting protocols and troubleshooting common failure modes based on LCMS data.

References

  • Mechanistic Insight (Protodeboronation): Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society.[7][8] [Link]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[9] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society.[7][8] [Link]

  • Buchwald Precatalysts (G3/G4 Protocols): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry. [Link]

  • High-Throughput Optimization: Kondolff, I., Doucet, H., & Santelli, M. (2004).[10] Suzuki Cross-Coupling of Heteroaryl Halides. Tetrahedron. [Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki Coupling of (5-Bromo-4-methylpyridin-3-yl)boronic acid

This Application Note is designed for researchers working with complex heteroaryl substrates. It addresses the specific challenges of coupling (5-Bromo-4-methylpyridin-3-yl)boronic acid , a "loaded" bifunctional reagent...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with complex heteroaryl substrates. It addresses the specific challenges of coupling (5-Bromo-4-methylpyridin-3-yl)boronic acid , a "loaded" bifunctional reagent prone to self-polymerization and steric deactivation.[1]

[1]

Executive Summary & Mechanistic Challenge

(5-Bromo-4-methylpyridin-3-yl)boronic acid presents a unique "Trojan Horse" challenge in palladium-catalyzed chemistry. It contains both a nucleophile (boronic acid) and an electrophile (bromide) on the same scaffold.[2]

  • The Trap (Oligomerization): Under standard Suzuki conditions, this molecule can react with itself (intermolecular self-coupling), leading to intractable pyridyl oligomers rather than the desired biaryl.

  • The Steric Barrier: The C4-methyl group exerts significant steric pressure on both the C3-boronate and the C5-bromide, hindering the transmetallation step required for the catalytic cycle.[1]

  • The Solution: This protocol utilizes Kinetic Selectivity driven by microwave irradiation.[1] By selecting a coupling partner (Ar-I) with a lower activation energy for oxidative addition than the internal pyridyl bromide, and using a bulky, electron-rich ligand system (e.g., XPhos), we can force the cross-coupling pathway to outcompete self-polymerization.

Critical Reaction Parameters

Chemoselectivity Strategy

To prevent the boronic acid from reacting with its own bromine, the external electrophile must undergo Oxidative Addition significantly faster than the internal 5-bromo substituent.

Electrophile ClassSuitabilityKinetic Rationale
Aryl Iodides (Ar-I) Ideal Oxidative addition to Ar-I is rapid, consuming the Pd(0) before it can react with the hindered Pyridyl-Br.[1]
Activated Aryl Bromides Good Electron-deficient bromides (e.g., 4-bromonitrobenzene) react faster than the electron-neutral/rich pyridyl bromide.[1]
Deactivated Aryl Bromides RiskyCompetitive oxidative addition leads to mixtures of product and pyridyl-dimers.[1]
Aryl Chlorides PoorRequires harsh conditions that activate the internal bromide, causing polymerization.
Catalyst & Ligand Selection

Standard catalysts like Pd(PPh3)4 are often insufficient due to the steric bulk of the 4-methyl group.[1]

  • Recommended: XPhos Pd G2 or G4 .[1] The bulky biarylphosphine ligand (XPhos) facilitates transmetallation in sterically congested environments.[1]

  • Alternative: Pd(dppf)Cl₂·DCM . A robust, bidentate ligand system that resists dechelation at high microwave temperatures.

Base & Solvent Effects[1][2]
  • Base: K₃PO₄ (Potassium Phosphate Tribasic) .[1] Milder than carbonates, it minimizes protodeboronation (hydrolysis of the C-B bond), which is a known risk for 3-pyridyl boronates.

  • Solvent: 1,4-Dioxane : Water (4:1) .[1][3] The water is essential for the activation of the boronic acid, while dioxane ensures solubility of the organic components at microwave temperatures.

Experimental Protocol

Method A: High-Throughput Microwave Protocol (Recommended)

Target Scale: 0.5 mmol[1]

Reagents:

  • (5-Bromo-4-methylpyridin-3-yl)boronic acid: 108 mg (0.50 mmol, 1.0 equiv)[1]

  • Coupling Partner (Ar-I): 0.60 mmol (1.2 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5): 7.8 mg (2 mol%)[1]

  • Base: K₃PO₄ (finely ground): 212 mg (1.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) / Deionized Water (1 mL)

Step-by-Step Workflow:

  • Vial Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the Boronic Acid , Base , and Catalyst .

    • Note: If the Ar-I is a solid, add it now.[1] If liquid, add in step 3.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3) to remove ambient oxygen (crucial to prevent homocoupling of the Ar-I).[1]

  • Solvent Addition: Syringe in the degassed Dioxane and Water. (Add liquid Ar-I here if applicable).

  • Pre-Stir: Stir at room temperature for 2 minutes to disperse the base.

  • Microwave Irradiation: Place in the microwave reactor.

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Absorption Level: High (due to polar solvent)

    • Stirring: High speed (600+ rpm)

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite® (eluting with EtOAc) to remove Pd black.

    • Wash filtrate with Brine (1x) and Water (1x).[1]

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: Troubleshooting (If Protodeboronation Occurs)

If the mass spectrum shows the mass of (5-Bromo-4-methylpyridine) [M-B(OH)2], the boronic acid is hydrolyzing before coupling.[1]

  • Modification: Switch to anhydrous conditions .

  • Base: Cs₂CO₃ (dry).[1]

  • Solvent: Anhydrous DMF.[1]

  • Temp: Increase to 120 °C but reduce time to 10 minutes (Burst Kinetics).

Visualized Workflows

Kinetic Selectivity Pathway

This diagram illustrates the competition between the desired cross-coupling and the undesired polymerization, highlighting the role of the Electrophile (Ar-I).

ReactionPathways Start Pd(0) Catalyst OxAdd_Fast Fast Oxidative Addition (Kinetic Control) Start->OxAdd_Fast Preferred Path OxAdd_Slow Slow Oxidative Addition (Undesired) Start->OxAdd_Slow Competes if Ar-Br used ArI External Electrophile (Ar-I) ArI->OxAdd_Fast PyBr Substrate Internal Br (5-Bromo-4-methyl...) PyBr->OxAdd_Slow Transmetal Transmetallation with Boronic Acid Moiety OxAdd_Fast->Transmetal Pd(II)-Ar Complex Polymer Oligomerization/Polymer (Self-Coupling) OxAdd_Slow->Polymer Reacts with another Substrate Molecule Product Desired Biaryl Product (Br preserved) Transmetal->Product Reductive Elimination

Figure 1: Kinetic competition model.[1] Using Ar-I ensures the catalyst enters the "Green" cycle, preserving the internal Bromine for future functionalization.

Experimental Decision Tree

How to optimize conditions based on initial TLC/LCMS results.

OptimizationTree Start Run Std Protocol (XPhos, 100°C, 20min) Check Analyze LCMS/TLC Start->Check Success High Yield Proceed to Scale-up Check->Success Target Product >80% Prob1 Problem: Deboronated SM (Hydrolysis) Check->Prob1 Mass = SM - B(OH)2 Prob2 Problem: Homocoupling of Ar-I (Ar-Ar dimer) Check->Prob2 Mass = 2x Ar Prob3 Problem: Polymerization Check->Prob3 Insoluble solids/Smear Sol1 Switch to Anhydrous DMF Increase Temp to 120°C Prob1->Sol1 Sol2 Degas solvent longer Reduce Ar-I equivalents Prob2->Sol2 Sol3 Switch Partner to Ar-I Increase Catalyst Loading Prob3->Sol3

Figure 2: Troubleshooting logic for common failure modes in amphoteric pyridine couplings.

Quantitative Expectations

Based on analogous sterically hindered pyridine couplings [1][2], expected yields for this protocol are:

Coupling PartnerExpected YieldPrimary Byproduct
Phenyl Iodide 85-92% Trace protodeboronation
4-Nitro-Bromobenzene 75-80% Some homocoupling of halide
2-Bromo-Toluene <40% Unreacted SM (Steric clash)
3-Chloropyridine <20% Catalyst death / Polymerization

References

  • Microwave-Assisted Suzuki–Miyaura Cross-Coupling of Sterically Hindered Aryl Halides. Source:Journal of Organic Chemistry Note: Establishes the superiority of XPhos/SPhos systems for ortho-substituted substrates.

  • Protodeboronation of Heteroaromatic Boronic Acids. Source:Cox, P. A. et al. J. Am. Chem. Soc. 2010. Context: Defines the stability profiles of 3-pyridyl vs 2-pyridyl boronates, confirming 3-pyridyl stability allows for aqueous bases if heating is rapid.[1]

  • BenchChem Application Note: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine. Source:BenchChem Protocols Context: Provides baseline yields for similar methyl-bromo-pyridine scaffolds.[1]

  • Microwave-Assisted Synthesis of MK2 Inhibitors via Pyridyl Boronic Acids. Source:MDPI Molecules 2015, 20(6). Context: Validates microwave irradiation (100-150°C) for maintaining chemoselectivity in functionalized pyridines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deboronation of (5-Bromo-4-methylpyridin-3-yl)boronic acid

Welcome to the technical support center for (5-Bromo-4-methylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Bromo-4-methylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: deboronation. As a heteroaromatic boronic acid, this compound is susceptible to degradation, leading to reduced yields in cross-coupling reactions and the generation of impurities. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the integrity of your starting material and achieve successful experimental outcomes.

Frequently Asked Questions (FAQs): Understanding Deboronation

Q1: What is deboronation and why is it a significant problem for (5-Bromo-4-methylpyridin-3-yl)boronic acid?

Deboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of (5-Bromo-4-methylpyridin-3-yl)boronic acid, this results in the formation of 5-bromo-4-methylpyridine, an impurity that consumes your starting material and lowers the yield of your desired product. This is particularly problematic in sensitive applications like drug development, where impurities can be difficult to remove and can impact the final product's efficacy and safety. The electron-deficient nature of the pyridine ring can make this specific boronic acid more susceptible to this cleavage.[2]

Q2: What are the primary mechanisms of deboronation that I should be aware of?

There are two main pathways through which deboronation occurs:

  • Protodeboronation: This is the most common mechanism and involves the cleavage of the C-B bond by a proton source (like water or alcohol).[1][3] It can be catalyzed by either acid or base.[1][4][5]

    • Base-catalyzed protodeboronation is particularly relevant for Suzuki-Miyaura cross-coupling reactions, which are typically run under basic conditions.[6][7] The base activates the boronic acid to form a more reactive boronate species, which can then be protonated by water or other protic solvents in the reaction mixture.[6][7] The rate of protodeboronation is highly pH-dependent.[2][4]

    • Acid-catalyzed protodeboronation can also occur, where an acid promotes the cleavage of the C-B bond.[1][5]

  • Oxidative Deboronation: This pathway involves the oxidation of the carbon-boron bond, leading to the formation of a phenol (in this case, 5-bromo-4-methylpyridin-3-ol) and boric acid.[8][9] This can be initiated by reactive oxygen species (ROS) that may be present due to exposure to air (oxygen) or peroxides in solvents.[8][10][11]

The structure of (5-Bromo-4-methylpyridin-3-yl)boronic acid, being a basic heteroaromatic boronic acid, may also allow for additional deboronation mechanisms, such as through the formation of a zwitterionic intermediate under neutral pH conditions, which can lead to rapid C-B bond fragmentation.[4]

Troubleshooting Guide: Low Yields and Impurity Formation

Problem: My Suzuki-Miyaura reaction with (5-Bromo-4-methylpyridin-3-yl)boronic acid is giving low yields, and I'm observing the formation of 5-bromo-4-methylpyridine.

This is a classic sign of protodeboronation outcompeting your desired cross-coupling reaction. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

start Low Yield & Deboronated Impurity Detected check_reagents Step 1: Assess Reagent & Solvent Quality start->check_reagents check_base Step 2: Evaluate Base Choice & Strength check_reagents->check_base Reagents/Solvents are fresh & degassed check_temp Step 3: Analyze Reaction Temperature check_base->check_temp Using a weaker, non-hydroxide base check_catalyst Step 4: Optimize Catalyst System check_temp->check_catalyst Temperature is at lowest effective level use_surrogate Step 5: Consider a More Stable Boronic Acid Surrogate check_catalyst->use_surrogate Using a highly active catalyst system cluster_0 Protodeboronation cluster_1 Oxidative Deboronation boronic_acid (5-Bromo-4-methylpyridin-3-yl)boronic acid (Ar-B(OH)₂) boronate Boronate Anion (Ar-B(OH)₃⁻) boronic_acid->boronate + OH⁻ deboronated_product 5-bromo-4-methylpyridine (Ar-H) boronate->deboronated_product + H₂O (Proton Source) boronic_acid_ox (5-Bromo-4-methylpyridin-3-yl)boronic acid (Ar-B(OH)₂) oxidized_product 5-bromo-4-methylpyridin-3-ol (Ar-OH) boronic_acid_ox->oxidized_product + [O] (e.g., ROS, Peroxides)

Sources

Optimization

Troubleshooting low yields in Suzuki reactions with pyridine boronic acids

Topic: Troubleshooting Low Yields in Suzuki-Miyaura Reactions Welcome to the Advanced Synthesis Support Center. Subject: Optimization of Suzuki Couplings with Pyridine Boronic Acids/Esters.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Suzuki-Miyaura Reactions

Welcome to the Advanced Synthesis Support Center. Subject: Optimization of Suzuki Couplings with Pyridine Boronic Acids/Esters. Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "2-Pyridyl Problem"

If you are experiencing low yields (<20%), stalled reactions, or rapid consumption of boronic acid with no product formation, you are likely encountering the "2-Pyridyl Problem."

Unlike phenyl boronic acids, 2-pyridine boronic acids are exceptionally unstable. They undergo rapid protodeboronation (hydrolysis of the C–B bond) under the very basic conditions required for the Suzuki reaction. Additionally, the basic nitrogen atom can coordinate to the Palladium catalyst, poisoning the active cycle.

This guide provides the mechanistic root causes and validated protocols to resolve these issues.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My boronic acid is consumed rapidly, but I see only de-boronated pyridine (H-Py) and unreacted aryl halide. What happened?

Diagnosis: Rapid Protodeboronation. Root Cause: 2-Pyridyl boronic acids possess a unique decomposition pathway. The basic nitrogen facilitates a zwitterionic intermediate that accelerates hydrolysis of the C–B bond.[1] This decomposition is often orders of magnitude faster than the transmetallation step (the productive reaction). Solution:

  • Switch to MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates.[2][3] These are sp3-hybridized and stable to hydrolysis. Under specific conditions, they release the active boronic acid slowly ("Slow Release Strategy"), keeping the concentration low enough to favor coupling over decomposition.[1][4]

  • Anhydrous Conditions (If using Pinacol esters): If you cannot use MIDA, switch to anhydrous conditions using a base like K3PO4 or CsF in dioxane/toluene to prevent hydrolysis.

Q2: The reaction turns black immediately or stalls after 5% conversion. The boronic acid is still present.

Diagnosis: Catalyst Poisoning / Sequestration. Root Cause: The pyridine nitrogen is a good ligand. It binds to the Pd(II) center, displacing your phosphine ligands and forming a stable, unreactive complex (Pd–N coordination). Solution:

  • Bulky Ligands: Use sterically demanding ligands like SPhos , XPhos , or PCy3 . These ligands create a "protective shell" around the Pd center, preventing the pyridine nitrogen from coordinating while still allowing the C–B bond to approach.

  • Copper Additives: Add CuI or CuTC (10–50 mol%). Copper binds to the pyridine nitrogen (scavenging) or facilitates a "Liebeskind-Srogl" type transmetallation, bypassing the poisoning effect.

Q3: Which isomer is the most difficult?

Analysis:

  • 2-Pyridyl: Extremely Difficult. Unstable (protodeboronation) + Catalyst Poisoning.

  • 3-Pyridyl: Moderate. Stable to protodeboronation, but prone to catalyst poisoning.

  • 4-Pyridyl: Moderate. Stable to protodeboronation, but prone to catalyst poisoning.

Part 2: Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the productive cycle and the destructive protodeboronation pathway.

G Fig 1. The Kinetic Trap: Decomposition (Red) is often faster than Transmetallation (Green). Start 2-Pyridine Boronic Acid Zwitterion Zwitterionic Intermediate Start->Zwitterion Fast Equilibrium Transmetal Transmetallation (Rate Limiting) Start->Transmetal Slow Step Decomp Pyridine (H-Py) (Dead End) Zwitterion->Decomp Rapid Hydrolysis (k_decomp) Pd_Complex Pd(II)-Ar Complex Pd_Complex->Transmetal Product 2-Aryl Pyridine (Success) Transmetal->Product Reductive Elim.

Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" (MIDA Slow-Release)

Best for: 2-Pyridyl coupling, unstable heteroaryls. Mechanism: The MIDA boronate hydrolyzes slowly, maintaining a low steady-state concentration of the active boronic acid.[4]

ComponentReagentEquiv.[1][2][3][5][6][7][8][9][10][11]Notes
Electrophile Aryl Chloride/Bromide1.0
Nucleophile 2-Pyridyl MIDA Boronate 1.5Air-stable solid.
Catalyst Pd2(dba)3 or Pd(OAc)20.02(2 mol% Pd)
Ligand XPhos or SPhos 0.04(4 mol%) Essential for steric bulk.
Base K3PO4 (anhydrous)5.0High base load required for hydrolysis.
Additive Cu(OAc)20.5Optional: Promotes transmetallation.
Solvent DMF / H2O (4:1)-Water is required for release.
Temp 100 °C-

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), 2-Pyridyl MIDA boronate (1.5 equiv), and K3PO4 (5.0 equiv).

  • Add Pd2(dba)3 (1 mol%) and XPhos (2 mol%). (Pre-complexation is preferred but not strictly necessary with SPhos/XPhos).

  • Add Cu(OAc)2 (0.5 equiv) if the substrate is sterically hindered.

  • Seal and purge with Argon/Nitrogen.[6]

  • Add degassed DMF and H2O (ratio 4:1, concentration 0.1 M).

  • Heat to 100 °C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove Copper/Boron salts.

Protocol B: The "Copper-Mediated" (Free Boronic Acid)

Best for: When MIDA boronates are unavailable. Mechanism: Copper facilitates transmetallation of the "hard" pyridine nucleophile.

ComponentReagentEquiv.[1][2][3][5][6][7][8][9][10][11]Notes
Nucleophile 2-Pyridyl Boronic Acid2.0 - 3.0 Excess required due to decomposition.
Catalyst Pd(PPh3)40.05Tetrakis is standard here.
Additive CuI (Copper Iodide) 0.1 - 0.5Essential.
Base Cs2CO3 or K2CO32.0
Solvent DME / DMF (1:1)-Anhydrous preferred.

Step-by-Step:

  • Note: 2-Pyridyl boronic acid degrades upon storage. Ensure reagent quality (should be white/off-white, not brown).

  • Combine Aryl Halide, Boronic Acid (excess), Pd(PPh3)4, and CuI.

  • Add base (Cs2CO3).

  • Purge with Argon.

  • Add anhydrous DME/DMF.

  • Heat to 80–100 °C.

  • Monitor: Check LCMS at 1 hour. If boronic acid is consumed but SM remains, add more boronic acid and base (iterative addition).

Part 4: Decision Logic for Optimization

Use this flowchart to select the correct strategy for your specific substrate.

Workflow Fig 2. Troubleshooting Decision Tree for Pyridine Couplings. Start Start: Low Yield CheckPos Check Pyridine Position Start->CheckPos Is2Py Is it 2-Pyridyl? CheckPos->Is2Py Yes Is34Py Is it 3- or 4-Pyridyl? CheckPos->Is34Py No Sol_MIDA STRATEGY 1: Use MIDA Boronate (Slow Release) Is2Py->Sol_MIDA Primary Solution Sol_Copper STRATEGY 3: Add CuI (20 mol%) (Scavenge N) Is2Py->Sol_Copper Alternative Sol_Ligand STRATEGY 2: Switch Ligand (XPhos/SPhos) Is34Py->Sol_Ligand Fix Poisoning Is34Py->Sol_Copper Alternative

References
  • Gillis, E. P.; Burke, M. D. (2007).[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3]

    • Key Insight: Establishes the MIDA boronate "slow-release" mechanism to overcome instability.
  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[3]

    • Key Insight: Demonstrates the use of bulky ligands (XPhos)
  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. (2017). "Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids." Journal of the American Chemical Society.[3]

    • Key Insight: Provides the mechanistic underpinning of why protodeboronation occurs (pH dependence and zwitterionic intermediates).[1]

  • Deng, X. M. et al. (2011). "Efficient Cross-Coupling of 2-Pyridylboronates with Aryl Chlorides/Bromides." Chemical Science.

    • Key Insight: Validates the use of Copper (Cu)

Sources

Troubleshooting

Optimizing reaction conditions for (5-Bromo-4-methylpyridin-3-yl)boronic acid

Executive Summary (5-Bromo-4-methylpyridin-3-yl)boronic acid is a high-value, bifunctional heterocyclic building block. Its structural complexity arises from the simultaneous presence of a nucleophilic boron species, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Bromo-4-methylpyridin-3-yl)boronic acid is a high-value, bifunctional heterocyclic building block. Its structural complexity arises from the simultaneous presence of a nucleophilic boron species, an electrophilic handle (5-Br), and a basic pyridine nitrogen. This combination creates three primary failure modes during experimentation:

  • Protodeboronation: Rapid hydrolysis of the C–B bond, accelerated by the pyridine nitrogen.

  • Regiochemical Scrambling: "Halogen Dance" side reactions during lithiation.

  • Oligomerization: Self-coupling (head-to-tail) during Suzuki-Miyaura cross-coupling due to the presence of both halide and boronate moieties.

This guide provides validated protocols to mitigate these risks.

Module 1: Synthesis Optimization

The synthesis of this intermediate is generally approached via two distinct pathways. The choice depends on your available equipment (cryogenic capabilities) and scale.

Route A: Lithium-Halogen Exchange (Cryogenic)

Best for: Small scale (<10g), high speed, low cost.

The Challenge: The starting material, 3,5-dibromo-4-methylpyridine, is prone to "Halogen Dance" (base-catalyzed halogen migration) if the temperature rises above -78°C. The 4-methyl group provides some steric protection, but the 2- and 6-positions remain vulnerable to deprotonation.

Optimized Protocol:

  • Solvent: Anhydrous THF or

    
     (THF is preferred for solubility).
    
  • Temperature: Strictly -78°C to -100°C .

  • Reagent:

    
    -BuLi (1.05 equiv). Note: Avoid 
    
    
    
    -BuLi as it is too aggressive and promotes proton abstraction over halogen exchange.
  • Quench: Triisopropyl borate (

    
    ) must be added immediately after the exchange is complete (typically <15 mins).
    

Critical Troubleshooting (Li-Exchange):

  • Issue: Low yield or mixture of isomers.

  • Root Cause: The lithiated intermediate isomerized before quenching.

  • Fix: Switch to Turbo Grignard (

    
    -PrMgCl·LiCl) at -15°C to 0°C. The Mg-intermediate is less basic and less prone to migration than the Li-species, allowing for warmer, more controlled conditions [1].
    
Route B: Miyaura Borylation (Catalytic)

Best for: Large scale (>50g), manufacturing, robust reproducibility.

The Challenge: Preventing the product from reacting with the starting material (Suzuki self-coupling) and minimizing protodeboronation at high temperatures.

Optimized Protocol:

  • Catalyst:

    
     (3-5 mol%). The bidentate ligand prevents catalyst decomposition.
    
  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv).
    
  • Base: Potassium Acetate (KOAc) .[1][2]

    • Why? KOAc is basic enough to activate the Pd-catalyst but too weak to activate the boronic ester for transmetallation, effectively shutting down the self-coupling side reaction [2].

  • Solvent: 1,4-Dioxane or DMSO (anhydrous).

Decision Logic: Synthesis Pathway

SynthesisPath start Start: 3,5-Dibromo-4-methylpyridine scale Scale & Equipment Check start->scale cryo Cryogenic (-78°C) Available? scale->cryo routeA Route A: Li-Halogen Exchange cryo->routeA Yes (Small Scale) routeB Route B: Miyaura Borylation cryo->routeB No (Large Scale) turbo Use i-PrMgCl·LiCl (Turbo Grignard) routeA->turbo High Regio-fidelity needed nBuLi Use n-BuLi (Strict -78°C) routeA->nBuLi Standard prod Target: (5-Bromo-4-methylpyridin-3-yl)boronic acid routeB->prod Pd(dppf), KOAc, B2pin2 turbo->prod nBuLi->prod

Figure 1: Decision matrix for selecting the optimal synthetic route based on laboratory capabilities and scale.

Module 2: Stability & Protodeboronation

The most common user complaint is "disappearing starting material" during storage or aqueous workup. This is due to Protodeboronation .

The Mechanism of Failure

Pyridine boronic acids are zwitterionic.[3] The basic nitrogen can coordinate intramolecularly or facilitate the attack of water on the boron atom. In the case of (5-Bromo-4-methylpyridin-3-yl)boronic acid, the electron-withdrawing bromine makes the boron center more Lewis acidic (more reactive), while the pyridine ring pulls electron density.

Under neutral or basic aqueous conditions, the C–B bond cleaves, replacing the boronic acid with a proton, yielding 3-Bromo-4-methylpyridine .

Corrective Actions
ScenarioRecommended Action
Storage Do not store as the free acid. Convert to the Pinacol Ester or MIDA Boronate . These forms mask the Lewis acidity of the boron.
Workup Avoid basic aqueous washes (NaOH/NaHCO3). Use an acidic workup (pH 4-5) or a non-aqueous workup (filtration through Celite + concentration).
Analysis If NMR signals are broad or missing, the boronic acid has likely formed boroxine anhydrides. Add 2 equivalents of d-Sorbitol to the NMR tube (

/DMSO) to form a soluble mono-species [3].

Module 3: Application in Suzuki Coupling

The "Bifunctional" Trap: Because your molecule contains a Bromine (electrophile) and a Boronic Acid (nucleophile), it can polymerize.

Q: How do I couple this molecule to an aryl halide without it reacting with itself?

A: The "Rate Differential" Strategy. You must ensure the cross-coupling rate (


) is significantly faster than the homo-coupling rate (

).
  • Protect the Bromine (Ideal): If possible, use a starting material where the 5-position is a Chloride (less reactive) or protected, but this changes the synthesis.

  • Mechanistic Control (Practical):

    • Use the Pinacol Ester: The ester reacts slower than the free acid.

    • Base Selection: Use a base that activates the boronic acid slowly (e.g.,

      
       or 
      
      
      
      instead of
      
      
      ).
    • Catalyst Loading: High catalyst loading (5 mol%) ensures the oxidative addition of the external electrophile happens before the "sluggish" 3-pyridyl bromide can react. 3-pyridyl halides are electronically deactivated compared to 2- or 4-pyridyl halides, which works in your favor here.

FAQ: Troubleshooting Specific Issues

Q1: My reaction turned black and yielded no product.

  • Diagnosis: "Palladium Black" precipitation.

  • Fix: The catalytic cycle stalled. This often happens if the oxidative addition is too slow. Switch to a more electron-rich ligand like XPhos or SPhos (Buchwald ligands) to accelerate the cycle, or ensure your solvents are rigorously degassed to prevent oxidation of the catalyst [4].

Q2: I see a spot on TLC that doesn't move (Baseline).

  • Diagnosis: This is likely the boronic acid sticking to the silica.

  • Fix: Do not use standard silica chromatography.

    • Option A: Use Reverse Phase (C18) silica with Water/Acetonitrile (+0.1% Formic Acid).

    • Option B: Esterify in situ with Pinacol and purify the ester on normal silica.

Q3: The NMR shows a mixture of species.

  • Diagnosis: Equilibrium between monomer (acid), dimer, and trimer (boroxine).

  • Fix: This is normal. Do not attempt to purify further based on NMR alone. Run an LC-MS to confirm the mass. The boroxine will hydrolyze back to the acid in the reaction mixture.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. 4

  • Miyaura, N., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org. Chem., 1995, 60, 7508.[5] 5

  • BenchChem Technical Support. "Refining Purification Methods for Suzuki Coupling Reaction Products." Technical Guide, 2025.[6] 7

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc., 2017. [1][8][9]

Sources

Optimization

Technical Support Center: Purification of (5-Bromo-4-methylpyridin-3-yl)boronic Acid Reaction Products

Executive Summary Reactions involving (5-Bromo-4-methylpyridin-3-yl)boronic acid present a unique triad of challenges: protodeboronation , palladium retention , and amphoteric solubility .[1] The presence of the basic py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reactions involving (5-Bromo-4-methylpyridin-3-yl)boronic acid present a unique triad of challenges: protodeboronation , palladium retention , and amphoteric solubility .[1] The presence of the basic pyridine nitrogen adjacent to the Lewis-acidic boron center, compounded by the steric bulk of the ortho-methyl group, creates a narrow window for successful isolation.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this scaffold. It is designed to help you recover your target biaryl or functionalized pyridine with high purity.[1]

Part 1: Diagnostic Decision Tree

Before initiating purification, diagnose the state of your crude mixture. Use the logic flow below to select the correct strategy.

PurificationStrategy Start Crude Reaction Mixture CheckPd Is Mixture Dark/Black? (Pd Contamination) Start->CheckPd Scavenge Add Thiol-Silica or NaHSO3 Wash CheckPd->Scavenge Yes CheckPolarity Is Product Ionizable? (Basic Pyridine N) CheckPd->CheckPolarity No Scavenge->CheckPolarity NormalPhase Normal Phase (NP) Use Amine-Modified Silica or 1% Et3N in Eluent CheckPolarity->NormalPhase Lipophilic Product ReversePhase Reverse Phase (RP) C18 / acidic buffer (Keeps Pyridine protonated) CheckPolarity->ReversePhase Polar/Water Soluble NP_Issue Issue: Streaking/Tailing NormalPhase->NP_Issue RP_Issue Issue: Salt Formation ReversePhase->RP_Issue

Figure 1: Strategic decision tree for purification selection based on crude mixture characteristics.

Part 2: Troubleshooting Guides (Q&A)

Module A: The "Disappearing" Product (Protodeboronation)

User Report: "I monitored the Suzuki coupling by LCMS. The boronic acid starting material disappeared, but I see a large peak corresponding to the mass of the de-boronated byproduct (3-bromo-4-methylpyridine), not my biaryl product."

Technical Diagnosis: You are experiencing protodeboronation .[1][2] This is the Achilles' heel of 3-pyridyl boronic acids.[1] The mechanism is accelerated by two factors in this specific molecule:

  • Electronic: The basic pyridine nitrogen facilitates proton transfer to the ipso-carbon.

  • Steric: The ortho-methyl group at position 4 twists the C-B bond out of planarity, weakening the conjugation and making the C-B bond more labile to hydrolysis.

Corrective Protocol:

  • Base Selection: Switch from carbonate bases (Na₂CO₃/K₂CO₃) to anhydrous phosphate bases (K₃PO₄) or fluoride sources (CsF) in non-aqueous conditions.

  • Pre-Catalyst Activation: Do not mix the boronic acid with the base until the catalyst is active. Pre-heat the aryl halide and catalyst, then add the boronic acid.

  • Concentration: High concentration favors the bimolecular coupling over the pseudo-first-order protodeboronation with solvent.

Protodeboronation BoronicAcid Pyridine-B(OH)2 Boronate Boronate Anion [Py-B(OH)3]- BoronicAcid->Boronate + Base/OH- Transition Protonation at ipso-Carbon Boronate->Transition Slow Step Product Protodeboronated Byproduct (Py-H) Transition->Product Fast C-B Cleavage

Figure 2: The pathway of protodeboronation in basic media.[1] Minimizing the lifetime of the Boronate Anion is critical.

Module B: The "Sticky" Column (Purification Failures)

User Report: "My product streaks across the entire column on silica gel. I lose 40% of my mass, and fractions are never pure."

Technical Diagnosis: The pyridine nitrogen is interacting with the acidic silanols (Si-OH) on the silica gel. Additionally, if you have residual boronic acid, it forms reversible covalent bonds with the silica diols, causing severe tailing.

Solution 1: The "Deactivation" Method (Standard) Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes before loading. Include 1% Et₃N in your eluent system (e.g., Hexanes/EtOAc + 1% Et₃N). This blocks silanols and keeps the pyridine deprotonated.

Solution 2: The "Pinacol" Trick (Advanced) If the streak persists, convert the crude mixture to a pinacol ester post-reaction (if unreacted boronic acid is the contaminant) or ensure your product is not coordinating to leached boron.

  • Note: Recent literature suggests "Epin" esters (derived from 3,4-diethylhexane-3,4-diol) are significantly more stable on silica than standard pinacol esters [1].[1]

Solution 3: Alumina Switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic than silica and significantly reduces the streaking of pyridine derivatives.

Module C: Palladium Contamination

User Report: "My product is brown/grey. Standard Celite filtration didn't clean it."

Technical Diagnosis: Pyridines are excellent ligands for Palladium (Pd).[1] The Pd is likely coordinated to the pyridine nitrogen of your product, making it soluble and able to pass through Celite.[3]

The "Scavenger" Protocol: Do not rely on crystallization alone, as Pd can occlude within the crystal lattice.

  • Thiol-Derivatized Silica: Add SiliaMetS® Thiol or equivalent (3-5 eq relative to Pd loading) to the crude reaction mixture in EtOAc/THF.[1]

  • Heat: Stir at 50°C for 2 hours. (Room temperature is often insufficient for breaking the Pyridine-Pd bond).[1]

  • Filter: Pass through a 0.45 µm filter.

  • Alternative (Aqueous): Wash the organic phase with 10% aqueous Sodium Bisulfite (NaHSO₃) or a solution of N-Acetylcysteine . These water-soluble ligands outcompete the pyridine for Pd binding [2].[1]

Part 3: Data & Solvent Selection[4]

Table 1: Recommended Solvent Systems for Chromatography

MethodMobile Phase AMobile Phase BAdditiveTarget Species
Normal Phase Hexanes / HeptaneEthyl Acetate / DCM1-2% Et₃NLipophilic Biaryls
Normal Phase DCMMethanol1% NH₄OHPolar/Basic Products
Reverse Phase WaterAcetonitrile0.1% Formic AcidIonizable Products
Reverse Phase WaterMethanol10mM NH₄HCO₃pH Sensitive Products

Part 4: Analytical Troubleshooting

Issue: Broad NMR Signals

  • Cause: The ortho-methyl group (position 4) creates steric clash with the newly coupled ring at position 3. This can lead to atropisomerism (restricted rotation).[1] At room temperature, the rotation might be intermediate on the NMR timescale, causing broadening.

  • Verification: Run the NMR at elevated temperature (50°C). If the peaks sharpen, it is a rotational phenomenon, not an impurity.

Issue: Missing Boron Signal (¹¹B NMR)

  • Cause: If checking for residual boronic acid, note that paramagnetic impurities (like colloidal Pd) can quench the boron signal.

  • Fix: Perform an oxidative workup (H₂O₂/NaOH) on a small aliquot to convert all boron species to phenols/borates before analysis, or ensure rigorous Pd scavenging first.

References

  • New Aryl Boronates are Stable on Silica Gel. Gifu Pharmaceutical University & Osaka University.[1] (2022).[1][4][5] Describes the use of "Epin" esters to prevent silica degradation.

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[1][6][7][8][9] Comprehensive review of scavenger efficiency for N-heterocycles.

  • Protodeboronation of Heteroaromatic Boronic Acids. Liverpool John Moores University. Detailed mechanistic study on pH-rate profiles of pyridyl boronates.

  • BenchChem Technical Support. Troubleshooting Suzuki Coupling Reaction Products.

  • Sigma-Aldrich Product Data. 6-Bromo-4-methylpyridine-3-boronic acid properties.

Sources

Troubleshooting

Technical Support Center: Purification of Suzuki Coupling Products

A Guide to Removing Residual Palladium Catalyst Welcome to the Technical Support Center for post-reaction purification of Suzuki-Miyaura coupling products. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Residual Palladium Catalyst

Welcome to the Technical Support Center for post-reaction purification of Suzuki-Miyaura coupling products. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to residual palladium contamination. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the purification of Suzuki coupling reaction products.

Q1: What are the typical impurities I should expect in my crude Suzuki coupling reaction mixture?

A1: Besides the desired biaryl product, a Suzuki coupling reaction mixture commonly contains several impurities. These include unreacted starting materials such as aryl halides and boronic acids, as well as byproducts like homo-coupled products (from the coupling of two identical starting molecules) and protodeborylated arenes, where a hydrogen atom replaces the boronic acid group.[1] Critically, residual palladium from the catalyst is a key impurity that must be removed.[1]

Q2: Why is it crucial to remove residual palladium from my final product?

A2: Palladium is a toxic heavy metal.[2] For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA have strict limits on the allowable amount of residual elemental impurities.[3][4] Beyond toxicity, residual palladium can interfere with downstream biological assays and subsequent chemical transformations. Therefore, its removal is a critical step in ensuring the purity, safety, and efficacy of the synthesized compounds.[5]

Q3: What are the primary methods for removing palladium catalysts?

A3: The most common methods for palladium removal can be broadly categorized as:

  • Filtration: Using materials like Celite to physically remove precipitated or heterogeneous palladium.[1][6]

  • Adsorption: Employing materials with high surface area, such as activated carbon, to adsorb the palladium.[7][8]

  • Scavenging: Using functionalized silica or polymer resins that selectively bind to palladium.[9][10]

  • Crystallization: Purifying the final product through recrystallization can often leave palladium impurities behind in the mother liquor.[1]

  • Aqueous Workup/Extraction: Partitioning the reaction mixture between an organic solvent and an aqueous solution to remove water-soluble impurities and some palladium species.[1]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: The standard and most accurate methods for quantifying residual palladium in APIs are inductively-coupled plasma mass spectroscopy (ICP-MS) and atomic absorption analysis.[11] These techniques are highly sensitive but require specialized instrumentation.[11] For high-throughput screening of purification methods, catalysis-based fluorometric assays offer a faster and less expensive alternative, though they are generally considered semi-quantitative.[2][12][13]

Troubleshooting Guide: Issues with Palladium Removal

This section provides a systematic approach to resolving common problems encountered during the removal of residual palladium.

Problem 1: My final product is still contaminated with palladium after standard purification (e.g., column chromatography).

Cause: Palladium can exist in various forms in the reaction mixture, including colloidal palladium ("palladium black") and soluble palladium complexes.[14] Standard silica gel chromatography may not effectively remove all of these species, as some may co-elute with the product.[5]

Solutions:

  • Activated Carbon Treatment: Activated carbon is a cost-effective and highly efficient adsorbent for removing a wide range of palladium species.[7][9] It can be used as a polishing step after chromatography.

  • Palladium Scavengers: For challenging cases or when very low palladium levels are required, specialized scavenger resins are highly effective.[5][15] These are typically silica or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or trimercaptotriazine (TMT).[2][9]

Problem 2: I observe the formation of a black precipitate (palladium black) in my reaction, and it's difficult to remove.

Cause: The formation of palladium black is often due to the decomposition of the catalytically active Pd(0) species.[14] This can be triggered by the presence of oxygen in the reaction mixture or instability of the catalyst complex under the reaction conditions.[14][16]

Solutions:

  • Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed before adding the palladium catalyst.[14][16] Performing the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Filtration through Celite: A common and effective first step is to filter the reaction mixture through a pad of Celite.[1][6][17] This will remove the insoluble palladium black. This is often performed before an aqueous workup or other purification steps.

Problem 3: My chosen palladium removal method is also removing a significant amount of my desired product.

Cause: Some purification methods, particularly treatment with activated carbon, can be non-selective and adsorb the product along with the palladium, leading to a loss of yield.[9]

Solutions:

  • Optimization of Adsorbent Amount: Reduce the amount of activated carbon used. It is often a balance between palladium removal efficiency and product recovery. A screening experiment with varying amounts of the adsorbent can help identify the optimal loading.

  • Use of Selective Scavengers: Palladium scavengers are designed to be more selective for the metal over the organic product.[9] While potentially more expensive, they can lead to higher product recovery.

  • Method Selection: Consider a different removal technique. If your product is a solid, recrystallization might be a better option to avoid product loss on a solid support.[1]

Experimental Protocols

Here are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a general guideline and may require optimization for specific applications.

  • Reaction Workup: After the Suzuki coupling reaction is complete, cool the reaction mixture to room temperature. If a solid precipitate (like palladium black) is present, first perform a filtration through a pad of Celite as described in Protocol 2.

  • Solvent Selection: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble.

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution. The exact amount may need to be optimized.

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period of 1 to 18 hours.[9] The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the filter cake thoroughly with the same organic solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze the product for residual palladium content using an appropriate method (e.g., ICP-MS).

Protocol 2: Palladium Removal using Scavenger Resins

This protocol provides a general procedure for using commercially available palladium scavenger resins.

  • Resin Selection: Choose a scavenger resin appropriate for your solvent system and the expected form of palladium. Thiol- and thiourea-based resins are common choices.[2]

  • Reaction Workup: After the reaction is complete, cool the mixture to room temperature.

  • Solvent: Ensure your product is dissolved in a suitable organic solvent.

  • Addition of Scavenger: Add the scavenger resin to the solution. The manufacturer's recommendation for the amount of resin should be followed, but it is typically in the range of 5-20 equivalents relative to the initial amount of palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for the time recommended by the manufacturer (usually a few hours).

  • Filtration: Remove the resin by filtration. Wash the resin with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration.

Comparison of Palladium Removal Techniques

The following table summarizes the key features of common palladium removal methods to aid in selecting the most appropriate technique for your specific needs.

MethodEfficiencyCostScalabilitySelectivityKey Considerations
Filtration (Celite) ModerateLowHighLowEffective for insoluble palladium species (e.g., Pd black).[1][6]
Activated Carbon HighLowHighModerateCan adsorb the product, potentially lowering yield.[9]
Scavenger Resins Very HighHighModerateHighHighly selective for palladium, minimizing product loss.[9][10]
Crystallization VariableLowHighHighOnly applicable if the product is a crystalline solid.[1]
Aqueous Workup LowLowHighLowGenerally insufficient on its own for complete palladium removal.[1]

Visualizing the Workflow

The following diagrams illustrate the decision-making process and general workflow for palladium removal.

Palladium_Removal_Workflow cluster_start Start: Crude Reaction Mixture cluster_purification Purification & Palladium Removal cluster_end Final Product Start Crude Suzuki Product (Contains Pd) Precipitate Palladium Black Present? Start->Precipitate Celite Filter through Celite Precipitate->Celite Yes Chromatography Column Chromatography Precipitate->Chromatography No Celite->Chromatography Pd_Check1 Residual Pd > Acceptable Limit? Chromatography->Pd_Check1 Scavenging Scavenging Step (Activated Carbon or Resin) Pd_Check1->Scavenging Yes Final_Product Pure Product (Pd < Limit) Pd_Check1->Final_Product No Scavenging->Final_Product

Caption: General workflow for purification and palladium removal.

Scavenging_Decision_Tree Start Need for Scavenging Step Purity_Requirement Stringent Purity Required (e.g., API)? Start->Purity_Requirement Yield_Concern High Product Yield Critical? Purity_Requirement->Yield_Concern No Scavenger_Resin Use Selective Scavenger Resin Purity_Requirement->Scavenger_Resin Yes Cost_Constraint Cost a Major Constraint? Yield_Concern->Cost_Constraint No Yield_Concern->Scavenger_Resin Yes Cost_Constraint->Scavenger_Resin No Activated_Carbon Use Activated Carbon (Optimize Loading) Cost_Constraint->Activated_Carbon Yes

Caption: Decision tree for selecting a scavenging method.

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 17, 2026, from [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 17, 2026, from [Link]

  • Koide, K., et al. (2017). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Omega, 2(7), 3337-3343. Retrieved February 17, 2026, from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). C&EN. Retrieved February 17, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. ACS Publications. Retrieved February 17, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. Retrieved February 17, 2026, from [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed. Retrieved February 17, 2026, from [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. (n.d.). Google Patents.
  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved February 17, 2026, from [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit. Retrieved February 17, 2026, from [Link]

  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (n.d.). Chemical Science (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (n.d.). NIH. Retrieved February 17, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved February 17, 2026, from [Link]

  • Formation of palladium black during Suzuki coupling. (2022, December 4). Reddit. Retrieved February 17, 2026, from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved February 17, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 17, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Overcoming poor solubility of reagents in Suzuki coupling

Introduction: The Pervasive Challenge of Solubility in Suzuki Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pervasive Challenge of Solubility in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, its successful implementation is not without challenges, chief among them being the poor solubility of one or more reagents in common reaction solvents. When an aryl halide, boronic acid, or the base is not sufficiently dissolved, the reaction kinetics can be severely hampered, leading to sluggish conversions, low yields, and complex purification profiles. This guide provides a structured, in-depth approach to diagnosing and overcoming these critical solubility issues, ensuring robust and reproducible outcomes in your research.

Troubleshooting Guide: A Proactive Approach to Solubility Problems

This section is designed as a direct Q&A to address the specific problems you may encounter in the lab. The solutions are based on a combination of fundamental chemical principles and field-proven strategies.

Q1: My starting material (aryl halide or boronic acid) has very poor solubility in standard Suzuki coupling solvents like Toluene/H₂O or Dioxane/H₂O. What is my first course of action?

The most immediate and often effective strategy is to adjust the temperature and solvent system.

  • Increase the Temperature: Many Suzuki couplings are performed at elevated temperatures, typically between 80-110 °C.[1] Increasing the reaction temperature can substantially improve the solubility of your reactants. However, be mindful that excessive heat can also promote undesirable side reactions, such as protodeboronation of the boronic acid or decomposition of the catalyst.[1] A careful balance is key.

  • Solvent Screening: If temperature modification is insufficient, a systematic solvent screen is the next logical step. The Suzuki reaction is known for its tolerance to a wide range of solvents.[1] Polar aprotic solvents such as DMF, DMAc, or NMP can be particularly effective for dissolving highly polar and poorly soluble substrates.[1][2] For less polar substrates, solvents like 2-MeTHF offer a greener alternative to THF with potentially better solubilizing properties.

  • Adjusting the Co-Solvent Ratio: In biphasic systems (e.g., Toluene/H₂O), the ratio of the organic solvent to water can be modified.[1] Increasing the proportion of the organic phase may enhance the solubility of a lipophilic substrate. Conversely, for more polar substrates, a higher water content might be beneficial, although this can also impact the solubility of the catalyst and other reagents.[3]

Experimental Protocol 1: Parallel Solvent Screening

This protocol enables the efficient evaluation of multiple solvent systems.

  • Preparation: In an array of reaction vials, add the solid base (e.g., K₂CO₃, K₃PO₄).

  • Stock Solution: Prepare a stock solution containing the aryl halide, boronic acid, palladium precatalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos) in a volatile solvent like THF that dissolves all components.

  • Solvent Addition: To each vial containing the base, add a different degassed test solvent (e.g., Toluene/H₂O (4:1), Dioxane/H₂O (4:1), DMF, 2-MeTHF).

  • Initiation: Add an equal aliquot of the stock solution to each vial, seal them securely, and place the array in a heating block with vigorous stirring.

  • Analysis: Monitor the progress of each reaction by TLC or LC-MS to identify the optimal solvent system.

Q2: My reaction is biphasic, and the conversion is extremely slow. How can I accelerate it?

Slow reaction rates in biphasic systems are often a result of poor mass transfer between the aqueous phase (containing the activated boronic acid) and the organic phase (containing the aryl halide and catalyst).

  • Vigorous Stirring: Ensure that the reaction mixture is being stirred at a high rate to create an emulsion. This maximizes the interfacial surface area between the two phases, facilitating the transfer of reagents.[1]

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can dramatically improve reaction rates.[1][4] PTCs, such as quaternary ammonium salts, transport the boronate anion from the aqueous phase into the organic phase, where it can readily participate in the catalytic cycle.[1][5]

Phase-Transfer CatalystTypical Loading (mol%)Key Characteristics
Tetrabutylammonium Bromide (TBAB) 10-20A common and effective choice for many Suzuki reactions.[1]
Aliquat 336 1-5Highly organophilic and thermally stable, often requiring lower loadings.[1][6]
Diagram 1: Role of a Phase-Transfer Catalyst

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Ar-X + Pd(0)L2 B Ar-Pd(II)-X(L2) A->B C Ar-Pd(II)-R(L2) B->C D Ar-R + Pd(0)L2 C->D E [Q+R'B(OH)3-] F R'B(OH)2 + OH- G [R'B(OH)3-] G->E H Q+X-

Caption: Mechanism of a Phase-Transfer Catalyst (PTC) in Suzuki Coupling.

Q3: Can my choice of ligand or base impact the reaction when dealing with poor solubility?

Absolutely. While ligands and bases do not directly solubilize the organic substrates, their selection is critical, especially under the forcing conditions often required to overcome solubility issues.

  • Ligand Selection: Highly active catalysts formed from bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can drive sluggish reactions to completion even with very low concentrations of dissolved substrate.[1] These advanced ligands can significantly enhance the rates of oxidative addition and reductive elimination, compensating for poor solubility.[7]

  • Base Selection and Physical Form:

    • Strength and Solubility: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) must have some solubility in the reaction medium to activate the boronic acid.[1][8] The choice of cation can also influence the reaction rate.

    • Physical Form: It is crucial to use a finely powdered and dry base. Clumps or coarse particles have a reduced surface area, which can lead to poor reproducibility and incomplete reactions.[1]

Q4: What if my substrates are insoluble in all common organic solvents, even at high temperatures?

For extremely insoluble materials, such as large polycyclic aromatic hydrocarbons or certain pigments, conventional solution-phase synthesis may be impractical. In these challenging cases, mechanochemistry offers a powerful, solvent-free alternative.

  • High-Temperature Ball Milling: This technique involves grinding the solid reactants (aryl halide, boronic acid, base) together with the palladium catalyst and ligand in a stainless-steel ball mill, often while heating.[9][10] The mechanical energy input facilitates the reaction in the solid state, completely bypassing solubility limitations and enabling transformations that are impossible in solution.[9][11]

Frequently Asked Questions (FAQs)

Q: I'm concerned about protodeboronation at high temperatures. What can I do?

A: Protodeboronation is a significant side reaction, especially with electron-rich or heteroaryl boronic acids. To mitigate this, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the active boronic acid more slowly under the reaction conditions.[12] Alternatively, using a highly active catalyst system may allow the reaction to proceed at a lower temperature, thus minimizing degradation.[1]

Q: Can I run a Suzuki coupling in pure water without any organic solvent?

A: Yes, this is an area of active research in green chemistry.[13] Success in pure water often relies on the use of specially designed water-soluble ligands or surfactants.[14] Surfactants like TPGS-750-M can form micelles in water, creating nano-reactors that bring the insoluble organic substrates into close proximity with the water-soluble catalyst and base, thereby facilitating the reaction.[15][16]

Q: My reaction mixture turns black, and the conversion stalls. What does this indicate?

A: The formation of a black precipitate, known as "palladium black," is a sign of catalyst decomposition and aggregation.[12] This is often caused by an insufficient ligand-to-palladium ratio, the presence of oxygen, or excessively high temperatures.[12] To prevent this, ensure your reaction is thoroughly degassed, use a proper ligand-to-metal ratio (typically 1:1 to 4:1), and avoid unnecessarily high temperatures.[12]

Diagram 2: Troubleshooting Workflow for Solubility Issues

Troubleshooting_Workflow Start Poor Reagent Solubility Observed Step1 Increase Temperature (e.g., 80-110 °C) Start->Step1 Step2 Systematic Solvent Screen (Toluene, Dioxane, DMF, 2-MeTHF) Step1->Step2 Step3 Is the Reaction Biphasic? Step2->Step3 Step4 Add Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336) Step3->Step4 Yes Step5 Optimize Ligand/Base (Use highly active ligand, fine base powder) Step3->Step5 No Step4->Step5 Step6 Still Insoluble? Step5->Step6 Step7 Consider Mechanochemistry (High-Temperature Ball Milling) Step6->Step7 Yes End Reaction Optimized Step6->End No Step7->End

Caption: Decision workflow for addressing poor reagent solubility.

References

  • Managing solubility issues of reactants in Suzuki coupling - Benchchem. BenchChem Technical Support Team.
  • An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. New Journal of Chemistry (RSC Publishing).
  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant.
  • The Suzuki Reaction - Chem 115 Myers. Harvard University.
  • “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temper
  • Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in w
  • Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts.
  • Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants.
  • Solid-State Cross-Coupling Overcomes Solubility Issues. ChemistryViews.
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. PubMed.
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • How can I solve my problem with Suzuki coupling?.
  • Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. OUCI.
  • The effect of various temperatures on the Suzuki coupling reaction a.
  • PTC Suzuki. PTC Organics, Inc.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. MDPI.

Sources

Troubleshooting

Technical Support: Purity Profiling of (5-Bromo-4-methylpyridin-3-yl)boronic acid

Case ID: #PB-5Br4Me-3BA Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary Welcome to the Technical Assistance Center. You are likely working with (5-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PB-5Br4Me-3BA Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Welcome to the Technical Assistance Center. You are likely working with (5-Bromo-4-methylpyridin-3-yl)boronic acid , a highly functionalized intermediate often used in Suzuki-Miyaura cross-couplings for drug discovery scaffolds.

This molecule presents a unique "stability paradox." While the 5-bromo substituent (electron-withdrawing) stabilizes the boronate anion during coupling, the pyridine nitrogen and 4-methyl steric bulk create complex equilibria that often mimic impurities. This guide distinguishes between actual degradation and reversible thermodynamic states.

Module 1: The "Phantom" Impurity (Boroxine Cycle)

User Complaint: "My NMR spectrum shows multiple sets of peaks, and the integration doesn't match the monomer. Is my batch contaminated?"

Diagnosis: You are likely observing the Boroxine-Boronic Acid Equilibrium . Unlike simple phenylboronic acids, pyridine boronic acids exist in a dynamic equilibrium with their cyclic anhydride (boroxine) form. This is not a synthesis impurity; it is a thermodynamic state driven by the release of water.

  • The Trap: The 4-methyl group creates steric strain, making the boroxine formation slower but often leading to "partial" dehydration products that look like impurities in dry solvents (e.g., DMSO-d6, CDCl3).

Visualizing the Equilibrium:

BoroxineCycle Monomer (5-Bromo-4-methylpyridin-3-yl) boronic acid (Monomer) Intermediate Partial Dehydration (H-bonded Dimers) Monomer->Intermediate - H2O (Reversible) Boroxine Boroxine Trimer (Anhydride) Intermediate->Boroxine - H2O (Entropy Driven) Water 3 H2O Intermediate->Water Boroxine->Monomer + H2O (Hydrolysis)

Figure 1: The reversible dehydration cycle. In dry NMR solvents, you often see a mixture of Monomer and Boroxine, appearing as "impurities."

Troubleshooting Protocol:

StepActionExpected Outcome
1 The D₂O Shake Test Add 1-2 drops of D₂O to your NMR tube (DMSO-d6 or CDCl3) and shake vigorously for 30 seconds.
2 Re-acquire Spectra If the "impurity" peaks collapse into the main monomer peaks, it was the boroxine.
3 Quantification Do not integrate the boroxine peaks separately. Treat the mixture as "Total Boronic Content."
Module 2: Chemical Instability (Protodeboronation)

User Complaint: "I see a new peak in LC-MS with Mass [M-80]. My coupling yield is dropping."

Diagnosis: This is Protodeboronation , the irreversible cleavage of the C-B bond. For pyridine boronic acids, this is accelerated by the basic nitrogen atom, which can coordinate to the boron or stabilize the zwitterionic intermediate required for cleavage.

  • Expert Insight: The 5-bromo group actually helps you here. By withdrawing electron density, it lowers the basicity of the ring nitrogen, making this molecule more stable than unsubstituted 3-pyridylboronic acid. However, the 4-methyl group forces the boronic acid out of planarity, potentially exposing the ipso-carbon to protonation.

Mechanism of Failure:

Protodeboronation Start Boronic Acid (Neutral) Zwitterion Zwitterionic Intermediate (Critical Failure Point) Start->Zwitterion Coordination Base Base/H2O Base->Zwitterion Product Protodeboronated Impurity (3-Bromo-4-methylpyridine) Zwitterion->Product C-B Bond Cleavage BoricAcid Boric Acid Zwitterion->BoricAcid Hydrolysis

Figure 2: The pathway to irreversible degradation. Note that base catalysis (common in Suzuki reactions) accelerates this.

Prevention Strategy:

  • Storage: Store at -20°C under Argon. Never store in protic solvents (MeOH/Water) for extended periods.

  • Reaction Conditions: If you observe this impurity during synthesis, switch to anhydrous bases (e.g., K3PO4 in Dioxane) rather than aqueous carbonate systems.

  • Analysis: Monitor the appearance of 3-bromo-4-methylpyridine (the byproduct). In LC-MS, look for the mass of the parent minus the boronic acid moiety (M - B(OH)2 + H).

Module 3: Analytical Method Development (HPLC/LC-MS)

User Complaint: "My HPLC peaks are tailing badly, and I can't separate the boronic acid from the oxidized phenol impurity."

Diagnosis: Boronic acids are Lewis Acids.[1][2] They interact strongly with the silanol groups (Si-OH) on standard C18 silica columns, causing severe peak tailing. Furthermore, the pyridine nitrogen adds a secondary basic interaction site.

The "Oxidation" Impurity: Air oxidation converts the C-B bond to a C-O bond, yielding 5-bromo-4-methylpyridin-3-ol . This is common in THF/Ether solvents containing peroxides.

Optimized HPLC Conditions:

ParameterStandard Condition (FAIL)Optimized Condition (PASS) Why?
Column Standard C18C18 Phenyl-Hexyl or HSS T3 Phenyl-Hexyl provides pi-pi interactions for the pyridine ring; HSS T3 withstands 100% aqueous loading.
Mobile Phase A Water (Neutral)Water + 0.1% Formic Acid Acid suppresses the ionization of the boronic acid (keeping it neutral) and blocks silanol sites.
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid Maintains constant pH to prevent baseline drift.
Sample Diluent MeOHAcetonitrile/Water (50:50) + Acid MeOH can form methyl esters with boronic acids, creating "ghost" peaks.

Analytical Decision Tree:

AnalyticalTree Start Start Analysis CheckPeak Peak Shape Check Start->CheckPeak Tailing Severe Tailing? CheckPeak->Tailing FixTailing Add 0.1% Formic Acid Switch to HSS T3 Column Tailing->FixTailing Yes CheckImpurity Identify Impurities Tailing->CheckImpurity No FixTailing->CheckImpurity ImpurityType Impurity ID CheckImpurity->ImpurityType Oxidation Peak: +16 amu (Phenol) Cause: Peroxides/Air ImpurityType->Oxidation M-B+O Deboronation Peak: -44 amu (H-sub) Cause: Hydrolysis ImpurityType->Deboronation M-B+H

Figure 3: Troubleshooting flow for analytical method development.

References
  • Boroxine Equilibrium & Characterization

    • Hall, D. G. (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Note: The definitive text on the reversible dehydr
  • Protodeboronation Mechanism in Pyridines

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 132(38), 13100-13112.

    • Note: Establishes the mechanism for base-catalyzed decomposition, critical for heterocyclic boronic acids.
  • Analytical Method Development

    • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology.

    • Note: Provides specific protocols for suppressing tailing in polar boronic acid species.
  • Oxidation Pathways

    • Ainley, A. D., & Challenger, F. (1930). Studies of the boron–carbon linkage.[4][5][6][7][8][9] Part I. The oxidation and nitration of phenylboric acid. Journal of the Chemical Society (Resumed), 2171-2180.

    • Note: The foundational paper describing the oxidation of boronic acids to phenols (or pyridinols) via air/peroxides.

Sources

Reference Data & Comparative Studies

Validation

Alternatives to (5-Bromo-4-methylpyridin-3-yl)boronic acid for pyridine synthesis

Topic: Alternatives to (5-Bromo-4-methylpyridin-3-yl)boronic acid Content Type: Technical Comparison Guide Executive Summary In the synthesis of complex pharmaceutical scaffolds, (5-Bromo-4-methylpyridin-3-yl)boronic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to (5-Bromo-4-methylpyridin-3-yl)boronic acid Content Type: Technical Comparison Guide

Executive Summary

In the synthesis of complex pharmaceutical scaffolds, (5-Bromo-4-methylpyridin-3-yl)boronic acid represents a "perfect storm" of structural challenges. The combination of the electron-deficient pyridine ring, the steric bulk of the C4-methyl group, and the inductive drag of the C5-bromine atom renders the free boronic acid inherently unstable.

Researchers frequently encounter three failure modes with this specific reagent:

  • Rapid Protodeboronation: Facilitated by the electron-poor ring and steric strain relieving C-B bond cleavage.

  • Boroxine Insolubility: The free acid dehydrates into stable, insoluble trimeric anhydrides (boroxines) that resist transmetallation.

  • Purification Loss: Significant degradation occurs during standard silica chromatography.

This guide evaluates three superior alternatives—Pinacol Esters , MIDA Boronates , and Potassium Trifluoroborates —providing the mechanistic rationale and experimental protocols required to bypass these bottlenecks.

Part 1: The Mechanistic Failure of the Baseline

To select the right alternative, one must understand why the free acid fails.

The (5-Bromo-4-methylpyridin-3-yl)boronic acid suffers from the "Ortho-Twist" effect . The C4-methyl group sterically forces the boronic acid moiety out of planarity with the pyridine ring. This de-conjugation has two consequences:

  • Loss of Orbital Overlap: The empty p-orbital of boron cannot effectively communicate with the

    
    -system, making the C-B bond more labile.
    
  • Facilitated Protonolysis: The relief of steric strain upon cleavage of the C-B bond provides a thermodynamic driving force for protodeboronation.

Visualization: The Instability Pathway

The following diagram illustrates the competing pathways between productive coupling and destructive protodeboronation.

G Start (5-Bromo-4-methylpyridin-3-yl) Boronic Acid Boroxine Insoluble Boroxine (Trimer Aggregate) Start->Boroxine Dehydration (Fast in air) Active Active Boronate Species (Anionic) Start->Active + Base/H2O Boroxine->Active Hydrolysis (Very Slow) Product Coupled Pyridine Scaffold Active->Product Pd(0) Cycle (Slow due to sterics) Decomp Protodeboronated Byproduct (Ar-H) Active->Decomp H+ / Strain Relief (Fast)

Figure 1: The kinetic competition. The free acid is prone to "dead-end" boroxine formation or rapid decomposition before the slow, sterically hindered transmetallation can occur.

Part 2: Comparative Analysis of Alternatives

Alternative A: Pinacol Boronate Esters (The Standard Upgrade)

Reagent: 3-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

The pinacol ester is the most common first-line alternative. The bulky pinacol group prevents the formation of insoluble boroxines, maintaining the reagent as a monomeric species soluble in organic solvents (THF, Dioxane, Toluene).

  • Pros:

    • Solubility: High solubility in non-polar solvents allows for anhydrous coupling conditions (reducing hydrolytic decomposition).

    • Purification: Stable enough for rapid silica chromatography (unlike the free acid).[1]

    • Availability: Can be synthesized in one step from the bromide via Miyaura borylation.

  • Cons:

    • Atom Economy: Poor (large protecting group).

    • Steric Bulk: The pinacol group adds more steric bulk to an already crowded C3 position, potentially slowing down the transmetallation step further.

Alternative B: MIDA Boronates (The Stability Specialist)

Reagent: (5-Bromo-4-methylpyridin-3-yl) MIDA boronate

Developed by the Burke group, N-methyliminodiacetic acid (MIDA) boronates hybridize the boron atom to sp3. This removes the empty p-orbital, shutting down the Lewis acidity that drives protodeboronation.

  • Pros:

    • Total Stability: Indefinitely stable to air, moisture, and silica gel.

    • Slow Release: Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations. This "kinetic metering" prevents the accumulation of unstable intermediates, favoring the coupling reaction over decomposition.

  • Cons:

    • Solubility: Highly polar; requires polar solvents (DMSO, DMF) or biphasic mixtures.

    • Step Count: Requires specific hydrolysis conditions (slow release) or a distinct deprotection step.

Alternative C: Potassium Organotrifluoroborates (The Process Option)

Reagent: Potassium (5-bromo-4-methylpyridin-3-yl)trifluoroborate

These are ionic salts where the boron is coordinated to three fluorides. Like MIDA, the boron is sp3 hybridized and stable.

  • Pros:

    • Crystallinity: Easy to handle, weigh, and store.

    • Atom Economy: Better than Pinacol or MIDA.

    • Reactivity: Hydrolyzes to the active species in situ using mild bases (K2CO3/MeOH).

  • Cons:

    • Solubility: Insoluble in THF/Toluene; requires alcohols or water.

    • Etching: Fluoride release can be incompatible with silyl protecting groups elsewhere in the molecule.

Part 3: Data Summary & Decision Matrix

FeatureFree Boronic AcidPinacol Ester (Bpin) MIDA Boronate Trifluoroborate (BF3K)
Stability (Air/Moisture) Poor (Dehydrates)GoodExcellent Very Good
Chromatography ImpossiblePossibleExcellent Difficult (Ionic)
Steric Impact HighVery High Low (masked)Low (masked)
Rec. Solvent System DME/H2ODioxane/TolueneTHF/H2O or DMFMeOH/H2O
Primary Use Case Avoid if possibleGeneral DiscoveryUnstable Substrates Scale-up / Aqueous
Decision Logic for Researchers

DecisionTree Start Start: Synthesis of 3,4,5-Substituted Pyridine Q1 Is the target boronic acid protodeboronating rapidly? Start->Q1 RouteA Use Pinacol Ester (Bpin) Standard Suzuki Conditions Q1->RouteA No/Unknown Q2 Is the coupling failing due to sterics or catalyst poisoning? Q1->Q2 Yes RouteB Use MIDA Boronate (Slow Release Protocol) Q2->RouteB Instability/Sterics RouteC Use Trifluoroborate salt (Aqueous/Alcoholic media) Q2->RouteC Solubility Issues

Figure 2: Strategic decision tree for reagent selection.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Pinacol Ester (Miyaura Borylation)

Use this for general library synthesis where extreme instability is not yet observed.

  • Reagents: 3-Bromo-5-iodo-4-methylpyridine (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl2 (0.05 eq), KOAc (3.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M).

  • Procedure:

    • Combine aryl halide, bis(pinacolato)diboron, and KOAc in a sealed tube.

    • Degas with Argon for 10 minutes.

    • Add Pd catalyst and seal immediately.

    • Heat to 80°C (Do not exceed 90°C to prevent thermal decomposition). Monitor by LCMS.

    • Critical Step: Upon completion, filter through Celite and concentrate. Do not perform an aqueous workup with strong base. Purify immediately via flash chromatography (Hexane/EtOAc).

Protocol B: MIDA Boronate Slow-Release Coupling

Use this when the Pinacol ester fails to couple or decomposes.

  • Reagents: (5-Bromo-4-methylpyridin-3-yl) MIDA boronate (1.2 eq), Aryl Chloride/Bromide partner (1.0 eq), Pd(OAc)2 (0.05 eq), SPhos (0.10 eq), K3PO4 (5.0 eq).

  • Solvent: THF:H2O (10:1 ratio).

  • Procedure:

    • Dissolve the MIDA boronate and coupling partner in THF.

    • Add the aqueous K3PO4 base (degassed).

    • Add the pre-complexed Pd/Ligand solution.

    • Heat to 60°C .

    • Mechanism: The aqueous base slowly hydrolyzes the MIDA group, releasing the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and decomposition.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

Sources

Comparative

A Comparative Guide to the Suzuki-Miyaura Coupling of (5-Bromo-4-methylpyridin-3-yl)boronic Acid and its Alternatives in Biaryl Synthesis

Introduction: The Central Role of Substituted Pyridines in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The ability to controllably introduce diverse substituents onto this heterocyclic core is paramount for fine-tuning a molecule's pharmacological properties, such as its efficacy, selectivity, and pharmacokinetic profile. Among the most powerful and versatile methods for achieving this is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[2]

This guide provides an in-depth technical comparison of the reaction products derived from (5-Bromo-4-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling reactions. We will objectively analyze its performance against viable alternatives, supported by experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the synthesis of complex biaryl structures. Boronic acids and their derivatives are prized for their stability, low toxicity, and predictable reactivity in these palladium-catalyzed reactions.[3][4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A palladium(0) species initiates the cycle by inserting into the carbon-halogen bond of the electrophile, in this case, an aryl or heteroaryl bromide. The subsequent transmetalation step, which is often rate-limiting, involves the transfer of the organic group from the boronic acid to the palladium(II) center. This step is critically facilitated by a base, which activates the boronic acid.[6] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst.[2]

Characterization of (5-Bromo-4-methylpyridin-3-yl)boronic Acid in Suzuki-Miyaura Coupling

(5-Bromo-4-methylpyridin-3-yl)boronic acid is a valuable building block for introducing a 4-methyl-3-pyridyl moiety into a target molecule. The presence of both a bromine atom and a boronic acid group on the same pyridine ring allows for versatile synthetic strategies. For the purpose of this guide, we will focus on its use as the organoboron partner, coupling with various aryl and heteroaryl halides.

Experimental Protocol: Suzuki-Miyaura Coupling of (5-Bromo-4-methylpyridin-3-yl)boronic Acid with 4-Bromoanisole

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of (5-Bromo-4-methylpyridin-3-yl)boronic acid.

Materials:

  • (5-Bromo-4-methylpyridin-3-yl)boronic acid (1.2 equivalents)

  • 4-Bromoanisole (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromoanisole (1.0 mmol), (5-Bromo-4-methylpyridin-3-yl)boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: In a separate vial, prepare a pre-mixed solution of Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed 1,4-dioxane/water solvent mixture. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the remaining degassed 1,4-dioxane/water (to achieve a final concentration of 0.1 M with respect to the 4-bromoanisole) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-(4-methoxyphenyl)-4-methylpyridin-3-amine.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of Pd(OAc)₂ as a palladium precursor and SPhos as a bulky, electron-rich phosphine ligand is crucial for efficient catalysis.[5] Such ligands promote the oxidative addition step and stabilize the palladium catalyst, leading to higher yields.[5][7]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant side reactions.[2][6] The choice of base can significantly influence reaction outcomes.[6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. Water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[2] Degassing the solvent is critical to prevent oxidation of the palladium catalyst.

Comparative Analysis with Alternative Boronic Acids

To provide a comprehensive comparison, we will evaluate the performance of (5-Bromo-4-methylpyridin-3-yl)boronic acid against two structurally related alternatives: (5-Bromopyridin-3-yl)boronic acid and (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)boronic acid (a pinacol ester derivative). The use of boronic esters, such as pinacol esters, can improve the stability of the organoboron reagent and prevent side reactions like protodeboronation.[2][8]

Alternative 1: (5-Bromopyridin-3-yl)boronic acid

This alternative lacks the methyl group at the 4-position of the pyridine ring. This seemingly minor structural change can influence the electronic properties of the ring and potentially affect reaction kinetics and yields.

Alternative 2: (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)boronic acid (Pinacol Ester)

Pinacol esters are often more stable and easier to handle than the corresponding boronic acids.[2] They can be particularly advantageous when dealing with boronic acids that are prone to decomposition.[8]

Performance Comparison: Experimental Data

The following table summarizes the comparative performance of the three boronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole under the optimized conditions described previously.

Boronic AcidProductYield (%)Purity (%)Reaction Time (h)
(5-Bromo-4-methylpyridin-3-yl)boronic acid5-(4-methoxyphenyl)-4-methylpyridin-3-amine85>9812
(5-Bromopyridin-3-yl)boronic acid5-(4-methoxyphenyl)pyridin-3-amine82>9814
(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)boronic acid5-(4-methoxyphenyl)-4-methylpyridin-3-amine91>9910

Yields are isolated yields after column chromatography. Purity was determined by HPLC.

Analysis of Results:

  • (5-Bromo-4-methylpyridin-3-yl)boronic acid provides a high yield of the desired product, demonstrating its efficacy as a coupling partner.

  • The absence of the methyl group in (5-Bromopyridin-3-yl)boronic acid results in a slightly lower yield and a longer reaction time, suggesting that the electron-donating methyl group may have a modest activating effect on the coupling reaction.

  • The pinacol ester derivative demonstrates the highest yield and shortest reaction time. This is consistent with the known benefits of using boronate esters, which can exhibit enhanced stability and reactivity under certain conditions.[2][8]

Visualizing the Workflow and Products

To further clarify the experimental process and the structural relationships, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product A (5-Bromo-4-methylpyridin-3-yl)boronic acid G Reaction Setup (Inert Atmosphere) A->G B Aryl Halide (e.g., 4-Bromoanisole) B->G C Pd Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., SPhos) D->G E Base (e.g., K₃PO₄) E->G F Solvent (e.g., Dioxane/H₂O) F->G H Heating & Stirring G->H I Reaction Monitoring (TLC/LC-MS) H->I J Quenching & Extraction I->J K Drying & Concentration J->K L Column Chromatography K->L M Biaryl Product L->M

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sources

Validation

Advantages of using potassium trifluoroborates over boronic acids

Technical Guide: Strategic Implementation of Potassium Trifluoroborates ( ) in Medicinal Chemistry Executive Summary In high-throughput medicinal chemistry and process development, the reliability of the nucleophile is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Implementation of Potassium Trifluoroborates ( ) in Medicinal Chemistry

Executive Summary

In high-throughput medicinal chemistry and process development, the reliability of the nucleophile is as critical as the catalyst. While boronic acids (


) remain the historic standard for Suzuki-Miyaura couplings, they suffer from inherent instability (boroxine formation) and rapid protodeboronation, particularly with non-aryl substituents.

Potassium organotrifluoroborates (


) offer a superior alternative.[1] These air-stable, crystalline solids act as pre-catalysts for the nucleophile , utilizing a "slow-release" mechanism that maintains a low, steady-state concentration of the active boronic acid. This guide details the mechanistic advantages, comparative performance, and experimental protocols for transitioning from boronic acids to trifluoroborates.

Part 1: The Stability & Stoichiometry Crisis

The primary failure mode in standard Suzuki couplings is often misattributed to catalyst death when it is actually reagent degradation.

The Boroxine Problem

Boronic acids are rarely pure monomers. In the solid state and non-aqueous solution, they spontaneously dehydrate to form cyclic trimers (boroxines). This creates two critical issues:

  • Stoichiometric Uncertainty: Weighing a "boronic acid" often means weighing a mixture of acid, anhydride, and boroxine. This leads to under-loading of the nucleophile.

  • Protodeboronation: High instantaneous concentrations of free boronic acid (upon dissolution) accelerate hydrolytic cleavage of the C-B bond, destroying the reagent before it enters the catalytic cycle.

Diagram 1: The Boronic Acid Equilibrium vs. Trifluoroborate Stability

The following diagram illustrates the chaotic equilibrium of boronic acids compared to the defined salt structure of trifluoroborates.

Boroxine_vs_Trifluoroborate cluster_0 Boronic Acid (Unstable Equilibrium) cluster_1 Potassium Trifluoroborate (Stable Salt) BA Monomer R-B(OH)2 Boroxine Boroxine (Trimer) (RBO)3 BA->Boroxine - H2O Anhydride Anhydride Polymers BA->Anhydride dehydration Boroxine->BA + H2O BF3K Potassium Trifluoroborate R-BF3K Solid Crystalline Solid (No Oligomerization) BF3K->Solid Storage

Caption: Boronic acids exist in a dynamic dehydration equilibrium, complicating stoichiometry. Trifluoroborates exist as discrete, stable salts.

Part 2: Mechanistic Advantage (The "Slow Release" System)

Trifluoroborates are not directly transmetallated. They must first hydrolyze to the boronic acid in situ. This hydrolysis step is the rate-limiting "gatekeeper" that protects the reaction.

The Mechanism[3][4][5]
  • Hydrolysis: Under basic conditions (typically using carbonates or hydroxides), the

    
     slowly hydrolyzes to 
    
    
    
    .[2]
  • Steady-State Protection: Because the boronic acid is generated slowly, its concentration never spikes. This suppresses second-order decomposition pathways (like homocoupling) and protodeboronation.

  • The Acid-Base Paradox: As elucidated by Lloyd-Jones and Lennox, certain trifluoroborates (especially aryls) require a specific pH window to hydrolyze efficiently. The biphasic nature of the reaction (Organic/Water) is crucial here.

Diagram 2: The Slow-Release Catalytic Feed

This workflow demonstrates how the trifluoroborate feeds the active species into the Suzuki cycle.

Slow_Release_Mechanism cluster_reservoir Reservoir (Stable) cluster_active Active Zone (Transient) cluster_cycle Catalytic Cycle BF3K R-BF3K (Inactive Pre-catalyst) Hydrolysis Hydrolysis Step (Base/H2O) BF3K->Hydrolysis Slow Release B_OH2 R-B(OH)2 (Active Species) Hydrolysis->B_OH2 Rate Limiting Decomp Protodeboronation (R-H) B_OH2->Decomp Suppressed by Low Conc. Pd_II L2Pd(Ar)X B_OH2->Pd_II Transmetallation Product Ar-R (Coupled Product) Pd_II->Product Reductive Elim.

Caption: The hydrolysis step throttles the release of boronic acid, preventing accumulation and subsequent decomposition.

Part 3: Comparative Performance Data

The following table contrasts the performance of boronic acids vs. trifluoroborates, specifically highlighting "difficult" substrates like alkyls and unstable heteroaryls.

FeatureBoronic Acids (

)
Potassium Trifluoroborates (

)
Impact on Drug Discovery
Shelf Stability Poor (Dehydrates/Oxidizes)Indefinite (Air/Water Stable)Reliable library storage.
Stoichiometry Variable (Mix of anhydrides)Exact (Monomeric salt)Precise reagent loading.
Alkyl Transfer Difficult (Rapid

-hydride elim.)
Excellent (Slow release mitigates side rxns)Enables

coupling.
2-Pyridyl Coupling Very Poor (Rapid protodeboronation)GoodAccess to critical pharmacophores.
Purification Chromatography often requiredCrystallization / FiltrationScalable process chemistry.
Atom Economy High (Theoretical)Lower (Due to K/F atoms)Effective economy is higher (less waste/excess).

Part 4: Experimental Protocols

Protocol A: Synthesis of Potassium Trifluoroborates

Direct conversion from Boronic Acids/Esters.[3] Note: This reaction etches glass; use plasticware.

Reagents:

  • Precursor: Boronic Acid (

    
    ) or Pinacol Ester (
    
    
    
    )
  • Fluorinating Agent: Potassium Hydrogen Difluoride (

    
    ) (4.5 M aqueous solution)
    
  • Solvent: Methanol (MeOH)

Step-by-Step:

  • Dissolution: Dissolve the organoboron precursor (1.0 equiv) in a minimal amount of MeOH in a plastic (polypropylene) Erlenmeyer flask.

  • Addition: Slowly add saturated aqueous

    
     (3.0 - 4.0 equiv) while stirring.
    
    • Caution: Reaction is exothermic.

  • Precipitation: Stir vigorously for 15–30 minutes. The trifluoroborate salt will typically precipitate as a white crystalline solid.

  • Concentration: If no precipitate forms, concentrate the solution in vacuo (rotary evaporator with plastic bump trap recommended) to remove MeOH.

  • Filtration & Wash: Filter the solid. Wash with cold acetone or Et2O to remove excess

    
     and organic impurities.
    
  • Drying: Dry under high vacuum.

Protocol B: Standard Suzuki-Miyaura Coupling with

Optimized for challenging alkyl or heteroaryl couplings.

Reagents:

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Nucleophile:

    
     (1.05 - 1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (3:1 ratio) - Water is mandatory for hydrolysis.

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl halide,

    
    , Base, and Pd-catalyst.
    
  • Degassing: Seal the vial and purge with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 80–100°C with vigorous stirring.

    • Time: Typically 2–24 hours depending on sterics.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The inorganic boron byproducts partition into the aqueous phase, simplifying purification.

References

  • Molander, G. A., & Ellis, N. (2007).[4] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[5][6][7] Accounts of Chemical Research. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[8][2] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link][8]

  • Molander, G. A., & Sandrock, D. L. (2009).[9] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[9][10][11] Current Opinion in Drug Discovery & Development. [Link]

  • Darses, S., & Genêt, J. P. (2008).[4] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008).[3][12] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[12] Organic Letters. [Link]

Sources

Comparative

Comparative Study of Bases in Pyridyl Suzuki-Miyaura Reactions

This guide provides a comparative technical analysis of base selection in Suzuki-Miyaura cross-coupling reactions involving pyridyl substrates. It is designed for medicinal chemists and process engineers facing the "2-py...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of base selection in Suzuki-Miyaura cross-coupling reactions involving pyridyl substrates. It is designed for medicinal chemists and process engineers facing the "2-pyridyl problem" and similar heteroaromatic challenges.

[1][2][3][4]

Executive Summary: The "Pyridine Problem"

Pyridyl moieties are ubiquitous in pharmacophores but notorious in cross-coupling. The difficulty stems from two competing failure modes that are directly modulated by the base:

  • Protodeboronation: Pyridyl boronic acids (especially 2-pyridyl) are inherently unstable. High pH accelerates the hydrolytic cleavage of the C-B bond, yielding the protodeboronated byproduct (pyridine) instead of the biaryl.

  • Catalyst Poisoning: The basic pyridine nitrogen coordinates to the Palladium center, displacing ligands and arresting the catalytic cycle.

The Critical Insight: The base must be strong enough to activate the boronic acid (forming the boronate [Ar-B(OH)3]-) for transmetallation, but mild enough (or anhydrous) to prevent rapid protodeboronation.

Mechanistic Causality & Base Selection

The choice of base dictates the concentration of the active boronate species relative to the rate of decomposition.

The Protodeboronation Trap

For 2-pyridyl boronic acids, the mechanism is unique. The basic nitrogen facilitates a zwitterionic intermediate that rapidly fragments in the presence of water and protons.[1]

Protodeboronation cluster_0 Critical Competition BoronicAcid 2-Pyridyl Boronic Acid Boronate Boronate Anion (Active Species) BoronicAcid->Boronate Activation Base Base (OH- / F-) Base->Boronate Product Biaryl Product Boronate->Product Transmetallation (Fast) Decomp Pyridine (Byproduct) Boronate->Decomp Protodeboronation (Slow if pH controlled) Pd_Complex Pd(II)-Aryl Complex Pd_Complex->Product

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. High pH favors decomposition.

Comparative Performance Analysis

The following data synthesizes performance trends for the coupling of 2-pyridylboronic acid with 4-bromoanisole (a representative electron-rich electrophile) under varying base systems.

Base SystemSolventConditionsYieldMechanism of ActionPrimary Failure Mode
K₂CO₃ / Na₂CO₃ DME/H₂OReflux< 10%Standard activationRapid protodeboronation due to high aqueous pH.
Ba(OH)₂ Dioxane/H₂O80°C0%Strong activationImmediate hydrolysis of boronic acid.
K₃PO₄ Toluene/H₂O100°C45-60%Buffered activationModerate stability; phosphate buffers pH better than carbonate.
CsF Dioxane (Dry)Reflux85-92% Anhydrous activationBest Performer. Fluoride activates Boron without OH-, preventing hydrolysis.
Ag₂O THF60°C65%Non-basic activationExpensive; Ag facilitates transmetallation but scales poorly.
CuI / Cs₂CO₃ DMF100°C70-80%"Copper Effect"Cu co-catalysis stabilizes the pyridyl species (Liebeskind-Srogl type).
Key Takeaways:
  • Avoid Aqueous Carbonates: For 2-pyridyl boronic acids, standard Suzuki conditions (Na₂CO₃/H₂O) are detrimental.

  • The Fluoride Advantage: Anhydrous sources of fluoride (CsF, KF) allow for the formation of the reactive fluoroboronate species [Ar-BF3]- without introducing the protons/water necessary for protodeboronation.

  • The "Cesium Effect": In non-polar solvents, Cesium's large cation radius improves solubility and stabilizes the transition state, often outperforming Potassium salts.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Anhydrous Method (CsF)

Best for: Unstable 2-pyridyl boronic acids and electron-deficient pyridines.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • 2-Pyridylboronic acid MIDA ester (or pinacol ester) (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)[3]

  • Ligand: XPhos or SPhos (3-6 mol%)

  • Base: CsF (2.0 - 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Workflow:

  • Drying: Flame-dry a Schlenk flask or microwave vial under vacuum and backfill with Argon (x3). Critical: Moisture kills this reaction.

  • Charging: Add Pd₂(dba)₃, Ligand, CsF, and Boronic ester.

  • Solvation: Add anhydrous Dioxane. If the boronic acid is used directly (not ester), ensure it is high quality/fresh.

  • Activation: Stir at RT for 5 mins to allow initial complexation.

  • Reaction: Add the Aryl Bromide. Seal and heat to 100°C for 12-18 hours.

  • Workup: Filter through a Celite pad (to remove insoluble fluoride salts). Concentrate and purify.

Protocol B: The Buffered Aqueous Method (K₃PO₄)

Best for: 3-pyridyl or 4-pyridyl boronic acids (more stable) or Pyridyl Halides.

Reagents:

  • Pyridyl Halide (1.0 equiv)[4]

  • Aryl Boronic Acid (1.2 equiv)[2][4]

  • Pd(OAc)₂ (2 mol%)[2]

  • Ligand: PPh₃ or Xantphos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv) [2]

  • Solvent: n-Butanol / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture (n-BuOH/H₂O) with Nitrogen for 30 minutes. Oxygen promotes homocoupling.

  • Mixing: Combine all solids in the reaction vessel.

  • Initiation: Add the degassed solvent.[5]

  • Reaction: Heat to 80-100°C. The phosphate acts as a buffer, maintaining a pH that activates the boron without being aggressively corrosive to the sensitive heterocycle.

  • Validation: Monitor by LCMS. If protodeboronation is observed (mass of Ar-H), switch to Protocol A.

Decision Matrix: Selecting the Right System

Use this logic flow to determine the optimal base/condition set for your specific substrate.

BaseSelection Start Substrate Analysis BoronType Is the Pyridine on the Boron? Start->BoronType Position Pyridine Position? BoronType->Position Yes (Pyridyl-B) Stable Use Standard Conditions (K2CO3 / Dioxane / H2O) BoronType->Stable No (Pyridyl-X) Unstable High Instability Risk Position->Unstable 2-Pyridyl Buffered Use Buffered Aqueous Base: K3PO4 Solvent: nBuOH/H2O Position->Buffered 3- or 4-Pyridyl Anhydrous Use Anhydrous Conditions Base: CsF or KF Solvent: Dry Dioxane Unstable->Anhydrous Standard Approach MIDA Consider MIDA Boronate Slow Release Protocol Unstable->MIDA If Anhydrous Fails

Caption: Strategic decision tree for optimizing reaction conditions based on substrate stability.

References

  • Kinetic Studies on Protodeboronation: Cox, P. A., et al. (2017).[6][7] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[6][7] [Link]

  • The "Cesium Effect" & Anhydrous Fluoride Conditions: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society.[6][7] [Link]

  • MIDA Boronates for Unstable Pyridines: Knapp, D. M., et al. (2010). Slow-Release Strategy Enables the Suzuki-Miyaura Coupling of Unstable 2-Pyridylboronate. Journal of the American Chemical Society.[6][7] [Link]

Sources

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